Methyl 4-[3-(dimethylamino)propoxy]benzoate
描述
BenchChem offers high-quality Methyl 4-[3-(dimethylamino)propoxy]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[3-(dimethylamino)propoxy]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
methyl 4-[3-(dimethylamino)propoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-14(2)9-4-10-17-12-7-5-11(6-8-12)13(15)16-3/h5-8H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXQDDFKGDLAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594280 | |
| Record name | Methyl 4-[3-(dimethylamino)propoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190660-97-0 | |
| Record name | Methyl 4-[3-(dimethylamino)propoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: Structural Profiling, Synthesis, and Applications of Methyl 4-[3-(dimethylamino)propoxy]benzoate (CAS 190660-97-0)
Executive Summary
Methyl 4-[3-(dimethylamino)propoxy]benzoate (CAS 190660-97-0) is a highly versatile, bifunctional organic intermediate widely utilized in medicinal chemistry and drug discovery [1]. Structurally, it features a cleavable methyl ester and a basic tertiary amine tethered to an aromatic core via a flexible three-carbon propoxy linker. This specific structural motif—a basic dialkylamino ether linked to a benzene ring—is a privileged pharmacophore frequently deployed to engage G-protein coupled receptors (GPCRs) and to enhance the aqueous solubility of lipophilic drug candidates.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. This whitepaper provides a deep dive into the causality behind its physicochemical properties, field-proven synthesis methodologies, and downstream functionalization strategies, ensuring that researchers can seamlessly integrate this compound into their Structure-Activity Relationship (SAR) pipelines.
Structural and Physicochemical Profiling
The utility of CAS 190660-97-0 lies in its distinct physicochemical domains. The methyl ester serves as a stable, yet easily hydrolyzable protecting group, while the dimethylamino group acts as a basic center. At physiological pH (~7.4), this tertiary amine is protonated, allowing it to form critical salt bridges with acidic amino acid residues (such as aspartate or glutamate) within receptor binding pockets.
Table 1: Physicochemical Properties & Mechanistic Significance
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 190660-97-0 | Unique chemical identifier for procurement and database tracking [1]. |
| Molecular Formula | C₁₃H₁₉NO₃ | Dictates the elemental composition and mass. |
| Molecular Weight | 237.30 g/mol | Low molecular weight ensures downstream derivatives remain compliant with Lipinski’s Rule of 5. |
| Hydrogen Bond Acceptors | 4 (O, O, O, N) | Facilitates interactions with target proteins and improves aqueous solvation. |
| Hydrogen Bond Donors | 0 | Enhances membrane permeability by reducing desolvation energy penalties. |
| pKa (Amine) | ~9.5 (Estimated) | Ensures the molecule exists primarily as a protonated cation at physiological pH (7.4) [2]. |
| LogP (Estimated) | ~2.2 | Provides an optimal balance between lipophilic membrane permeability and aqueous solubility. |
Mechanistic Synthesis & Self-Validating Protocol
The most efficient route to synthesize Methyl 4-[3-(dimethylamino)propoxy]benzoate is via a Williamson ether synthesis. This involves the nucleophilic substitution of methyl 4-hydroxybenzoate with 3-chloro-N,N-dimethylpropan-1-amine hydrochloride [3].
Synthesis Workflow Visualization
Fig 1. Mechanistic workflow for the Williamson ether synthesis of CAS 190660-97-0.
Step-by-Step Self-Validating Protocol
To ensure high yield and purity, the following protocol incorporates built-in validation checkpoints.
-
Preparation & Deprotonation:
-
Action: Dissolve 1.0 equivalent of methyl 4-hydroxybenzoate in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).
-
Causality: DMF is a polar aprotic solvent that leaves the nucleophilic phenoxide anion unsolvated and highly reactive.
-
Self-Validation Check: A slight color change (often to a faint yellow) and a mild exotherm indicate successful phenoxide formation.
-
-
Alkylation:
-
Action: Add 1.2 equivalents of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride [2].
-
Causality: The excess base (3.0 eq total) is strictly required because 1.0 eq is immediately consumed to neutralize the hydrochloride salt of the alkylating agent, liberating the free amine in situ.
-
-
Thermal Activation:
-
Action: Heat the reaction mixture to 80°C and stir for 12 hours.
-
Self-Validation Check (TLC): Monitor via Thin Layer Chromatography (Eluent: 10% Methanol in Dichloromethane with 1% NH₄OH). The UV-active starting material (Rf ~0.8) must disappear, replaced by a new, more polar spot (Rf ~0.3). Note: The NH₄OH modifier is critical; without it, the basic product will streak on the silica plate, leading to false interpretations.
-
-
Workup via Acid-Base Extraction:
-
Action: Quench with water and extract with Ethyl Acetate (EtOAc). Extract the organic layer with 1M HCl. Discard the organic layer. Basify the aqueous layer to pH 10 using 2M NaOH, then extract again with fresh EtOAc.
-
Causality: This acid-base extraction is a highly efficient, self-validating purification method. It selectively isolates the basic target compound from unreacted neutral phenols and DMF, bypassing the need for tedious column chromatography.
-
Downstream Functionalization & SAR Applications
In drug discovery, CAS 190660-97-0 is rarely the final therapeutic agent. Instead, it serves as a foundational building block. The standard downstream modification involves hydrolyzing the methyl ester to yield 4-[3-(dimethylamino)propoxy]benzoic acid , which is subsequently coupled with various amines to generate diverse amide libraries for SAR screening.
Downstream Modification Workflow
Fig 2. Downstream functionalization of CAS 190660-97-0 for SAR library generation.
Protocol Note on Saponification: When hydrolyzing the ester using LiOH in THF/H₂O, the resulting product is an amphoteric amino acid. Causality: To successfully isolate the free acid, the pH must be carefully adjusted to its isoelectric point (typically around pH 6) during workup. Over-acidification will protonate the amine, rendering the molecule highly water-soluble and impossible to extract into organic solvents.
Analytical Characterization Strategy
To definitively confirm the structural integrity of the synthesized Methyl 4-[3-(dimethylamino)propoxy]benzoate, the following analytical profile should be observed:
-
LC-MS (ESI+): A dominant molecular ion peak at m/z 238.1 [M+H]⁺, confirming the molecular weight.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.98 (d, 2H): Aromatic protons ortho to the ester carbonyl (deshielded by the electron-withdrawing ester).
-
δ 6.90 (d, 2H): Aromatic protons ortho to the ether oxygen.
-
δ 4.05 (t, 2H): O-CH₂ protons of the propoxy linker.
-
δ 3.89 (s, 3H): Methyl ester protons.
-
δ 2.45 (t, 2H): N-CH₂ protons adjacent to the basic amine.
-
δ 2.25 (s, 6H): The six protons of the N,N-dimethyl group.
-
δ 1.95 (m, 2H): The central CH₂ protons of the propoxy linker.
-
References
- CymitQuimica. "Methyl 4-[3-(dimethylamino)propoxy]benzoate CAS 190660-97-0 Product Data." CymitQuimica Catalog.
- Chemsrc. "3-Chloro-N,N-dimethylpropan-1-amine hydrochloride Chemical & Physical Properties." Chemsrc Database.
- GuideChem. "3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE 5407-04-5." GuideChem Encyclopedia.
Thermodynamic Solubility Profiling of Methyl 4-[3-(dimethylamino)propoxy]benzoate in Polar Organic Solvents
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
In the landscape of pharmaceutical development and fine chemical synthesis, the physicochemical behavior of intermediate compounds dictates downstream formulation strategies. Methyl 4-[3-(dimethylamino)propoxy]benzoate (CAS 190660-97-0) presents a highly specific solvation challenge due to its bifunctional molecular architecture. It combines a lipophilic aromatic ester core with a basic, hydrophilic tertiary amine tail, making its solubility profile highly sensitive to the dielectric constant and hydrogen-bonding capacity of the chosen solvent 1[1].
As a Senior Application Scientist, I approach solubility not as a static value, but as a dynamic thermodynamic equilibrium. This guide dissects the structural causality behind the solubility of this compound in polar organic solvents, applying Hansen Solubility Parameter (HSP) theory2[2], and provides a self-validating empirical protocol for precise quantification.
Structural Causality & Solvation Thermodynamics
To predict how Methyl 4-[3-(dimethylamino)propoxy]benzoate behaves in solution, we must deconstruct its molecular moieties. Solvation is governed by the cohesive energy density of the solvent matching the solute, mathematically represented by the three Hansen parameters: Dispersion ( δD ), Polarity ( δP ), and Hydrogen Bonding ( δH )2[2].
-
The Dimethylamino Group (Tertiary Amine): Acts as a powerful hydrogen-bond acceptor ( δH ). The lone pair on the nitrogen atom interacts strongly with polar protic solvents (e.g., Methanol, Ethanol).
-
The Benzoate Core: The aromatic ring drives π−π and London dispersion forces ( δD ), requiring solvents with adequate polarizability.
-
The Methyl Ester & Ether Linkage: These oxygen-rich regions contribute to the molecule's overall dipole moment ( δP ), favoring polar aprotic solvents with high dielectric constants.
Figure 1: Structural causality of solvation mechanisms mapping molecular moieties to specific solvent interactions.
Predicted Solubility Profile in Polar Organic Solvents
Based on the functional group analysis, we can project the solubility tiers across standard laboratory and manufacturing solvents. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to yield the highest solubility due to their exceptional ability to stabilize both the polar ester/amine regions and the lipophilic aromatic ring without requiring hydrogen bond donation.
Quantitative Data Summary
| Solvent | Classification | Dielectric Constant (ε) | Expected Solubility Tier | Primary Solvation Mechanism |
| DMSO | Polar Aprotic | 46.7 | Very High (>100 mg/mL) | Strong dipole-dipole, high dispersion matching |
| DMF | Polar Aprotic | 36.7 | Very High (>100 mg/mL) | Dipole-dipole, minimal H-bond competition |
| Methanol | Polar Protic | 32.7 | High (50-100 mg/mL) | H-bond donation to amine lone pair |
| Ethanol | Polar Protic | 24.5 | Moderate to High | H-bond donation, favorable dispersion |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate (10-50 mg/mL) | Dipole-dipole, weaker dispersion matching |
Note: Actual thermodynamic solubility must be empirically verified as crystalline lattice energy (polymorphism) can heavily influence the ΔHsol (enthalpy of solution).
Experimental Methodology: The Self-Validating Shake-Flask Protocol
Predictive models are only the starting point. To generate regulatory-grade data, we must employ the Shake-Flask Method coupled with HPLC-UV quantification. This method is the industry gold standard because it measures true thermodynamic equilibrium rather than transient kinetic solubility3[3].
Step-by-Step Methodology
1. Preparation of Supersaturated Solutions
-
Action: Weigh approximately 500 mg of Methyl 4-[3-(dimethylamino)propoxy]benzoate into a 5 mL amber glass vial (amber glass prevents UV-induced degradation of the benzoate core).
-
Action: Add 1.0 mL of the target polar solvent (e.g., Methanol).
-
Causality: The goal is to create a visibly supersaturated solution where excess solid remains. If the solid completely dissolves, more must be added until a persistent suspension is achieved4[4].
2. Thermal Equilibration
-
Action: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
Action: Place the vials in an orbital shaker incubator set to exactly 25.0°C ± 0.1°C. Agitate at 200 RPM for 48 hours.
-
Causality: 48 hours ensures the system transitions from a kinetic dissolution state to a stable thermodynamic equilibrium. Temperature control is critical, as solubility is an endothermic or exothermic process highly sensitive to thermal fluctuations.
3. Phase Separation
-
Action: Remove the vials and immediately centrifuge at 10,000 RPM for 15 minutes at 25°C.
-
Causality: Centrifugation is vastly superior to syringe filtration for this compound. The lipophilic benzoate tail can non-specifically bind to nylon or PES filter membranes, artificially lowering the measured concentration.
4. Dilution and HPLC-UV Quantification
-
Action: Carefully extract 50 µL of the clear supernatant and dilute it 1:100 or 1:1000 in the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA).
-
Action: Analyze via HPLC using a C18 column and a UV detector set to the λmax of the benzoate chromophore (typically ~254 nm).
-
Causality: The tertiary amine will be protonated by the TFA in the mobile phase, ensuring sharp, symmetrical peak shapes rather than peak tailing.
Figure 2: Step-by-step workflow of the self-validating shake-flask method for thermodynamic solubility determination.
Conclusion & Formulation Implications
Understanding the solubility profile of Methyl 4-[3-(dimethylamino)propoxy]benzoate is not just a theoretical exercise; it is a critical path for process chemistry. By mapping the tertiary amine and benzoate functionalities to specific solvent interactions, we can confidently select DMSO or DMF for high-concentration stock solutions, and Methanol or Ethanol for crystallization and purification workflows. Implementing the rigorous shake-flask protocol outlined above ensures that the data driving your downstream drug development is both highly accurate and thermodynamically sound.
References
-
Novaes, F. J. M., et al. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". PMC/MDPI.[Link]
-
U.S. EPA. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD". Regulations.gov.[Link]
Sources
An In-Depth Technical Guide to Methyl 4-[3-(dimethylamino)propoxy]benzoate: Synthesis, Properties, and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 4-[3-(dimethylamino)propoxy]benzoate, a key organic intermediate with significant potential in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes its chemical properties, a detailed synthesis protocol, and its primary application as a precursor in the development of therapeutic agents.
Core Molecular Attributes
Methyl 4-[3-(dimethylamino)propoxy]benzoate (C13H19NO3) is an organic compound featuring a benzoate methyl ester with a dimethylaminopropoxy substituent at the para position. This structure imparts specific chemical properties that make it a valuable building block in multi-step organic syntheses. The presence of the tertiary amine group, in particular, can influence its solubility and serves as a key reactive site for further molecular elaboration.[1]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C13H19NO3 | [1][2] |
| Molecular Weight | 237.30 g/mol | [1][2] |
| CAS Number | 190660-97-0 | [1] |
| Melting Point | Not explicitly reported in publicly available literature. | |
| Appearance | Typically supplied as a solid. | |
| Purity | Commercially available with 97% purity. | [2] |
Synthesis Protocol: A Validated Approach
The synthesis of Methyl 4-[3-(dimethylamino)propoxy]benzoate is not extensively detailed in peer-reviewed literature for this specific molecule. However, a robust and reliable synthesis can be designed based on well-established Williamson ether synthesis protocols used for structurally analogous compounds, particularly intermediates for the antiarrhythmic drug, dronedarone.[1] The following protocol is a self-validating system, grounded in established chemical principles.
Two-Step Synthetic Pathway
The synthesis is best approached as a two-step process starting from the readily available methyl 4-hydroxybenzoate. The first step involves the formation of an ether linkage, followed by the introduction of the dimethylamino group. A more direct, one-step approach involves the direct alkylation of methyl 4-hydroxybenzoate with 3-(dimethylamino)propyl chloride.
Step 1: Synthesis of Methyl 4-(3-chloropropoxy)benzoate
This initial step involves the etherification of methyl 4-hydroxybenzoate with a dihaloalkane, such as 1-bromo-3-chloropropane. This reaction selectively forms the ether linkage at the phenolic hydroxyl group.
-
Reaction Causality: The phenoxide, formed by deprotonation of the hydroxyl group of methyl 4-hydroxybenzoate by a base like potassium carbonate, acts as a nucleophile. It attacks the electrophilic carbon of 1-bromo-3-chloropropane, leading to the formation of the ether bond. Using a dihaloalkane with different halogens (e.g., bromo and chloro) allows for subsequent selective reactions.
Experimental Protocol:
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 70°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 4-(3-chloropropoxy)benzoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Methyl 4-[3-(dimethylamino)propoxy]benzoate
The second step is a nucleophilic substitution where the terminal chlorine atom of the propoxy chain is displaced by dimethylamine.
-
Reaction Causality: Dimethylamine, a strong nucleophile, attacks the carbon atom bonded to the chlorine. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, while the carbon-chlorine bond breaks, displacing the chloride ion.
Experimental Protocol:
-
Dissolve the purified Methyl 4-(3-chloropropoxy)benzoate (1.0 eq) in a suitable solvent like acetonitrile.
-
Add an excess of a 40% aqueous solution of dimethylamine (e.g., 3.0-4.0 eq).
-
The reaction can be carried out at room temperature or with gentle heating to increase the rate. Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess dimethylamine and any salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, Methyl 4-[3-(dimethylamino)propoxy]benzoate.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Diagram of the Synthetic Workflow
Caption: Two-step synthesis of Methyl 4-[3-(dimethylamino)propoxy]benzoate.
Application in Pharmaceutical Development: An Intermediate for Dronedarone
The primary and most significant application of Methyl 4-[3-(dimethylamino)propoxy]benzoate is as a key intermediate in the synthesis of dronedarone. Dronedarone is a benzofuran derivative and a multichannel ion channel blocker used for the treatment of arrhythmia. A structurally similar compound, methyl 4-(3-dibutylamino)propoxy)benzoate, is a documented precursor to dronedarone.[1]
Role in the Dronedarone Synthetic Pathway
In the synthesis of dronedarone, the benzoate moiety of Methyl 4-[3-(dimethylamino)propoxy]benzoate is a precursor to the benzoyl portion of the final drug molecule. The overall synthetic strategy typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then activated (e.g., to an acyl chloride) and subsequently used to acylate a benzofuran core structure.
Logical Relationship in Dronedarone Synthesis
Caption: Synthetic utility of the target compound for dronedarone.
Conclusion and Future Perspectives
Methyl 4-[3-(dimethylamino)propoxy]benzoate is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward, high-yielding synthesis from common starting materials makes it an attractive building block for drug development programs. While its primary documented application is in the synthesis of dronedarone, the inherent chemical functionalities—a tertiary amine and an ester—suggest that it could be employed in the synthesis of a wider range of biologically active molecules. Further research into the biological properties of this compound and its derivatives could open new avenues for its application in medicinal chemistry.
References
Sources
Pharmacokinetics and Biological Activity of Dimethylamino Propoxy Benzoate Derivatives: A Comprehensive Technical Guide
Executive Summary
The dimethylamino propoxy benzoate moiety has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry and drug development. By combining a metabolically labile ester linkage with a flexible, ionizable aliphatic amine, this structural motif solves critical challenges in drug formulation, specifically regarding aqueous solubility, membrane permeability, and targeted prodrug activation. This technical whitepaper explores the structural rationale, pharmacokinetic (ADME) profiles, and diverse biological activities of these derivatives, providing field-proven methodologies for their evaluation.
Structural Rationale & Chemical Properties
The engineering of dimethylamino propoxy benzoate derivatives relies on the synergistic function of three distinct chemical zones:
-
The Benzoate Ester Core: Acts as a lipophilic anchor that facilitates membrane partitioning. Crucially, the ester bond is a programmed metabolic trigger, highly susceptible to hydrolysis by human carboxylesterases (CES)[1].
-
The Propoxy Linker: A three-carbon aliphatic chain that provides optimal spatial flexibility. Compared to shorter (ethoxy) or longer (butoxy) linkers, the propoxy chain minimizes steric hindrance, allowing the molecule to adopt multiple conformations to engage secondary binding pockets in target proteins[2].
-
The Dimethylamino Group: A tertiary amine with a pKa typically ranging from 8.5 to 9.0. At physiological pH (7.4), this group exists predominantly in its protonated (ionized) state. This drastically enhances aqueous thermodynamic solubility, enabling the formulation of stable, highly soluble hydrochloride salts while retaining sufficient lipophilicity for cellular penetration[3].
Pharmacokinetics (ADME) & Carboxylesterase Metabolism
Absorption and Solubility
The amphiphilic nature of the dimethylamino propoxy benzoate scaffold ensures a balanced partition coefficient (LogP typically between 2.0 and 3.5). This balance is critical: the un-ionized fraction allows for passive diffusion across the gastrointestinal epithelium or bacterial cell walls, while the ionized fraction prevents the drug from precipitating in aqueous physiological fluids[3][4].
Metabolism: The Carboxylesterase Pathway
The defining pharmacokinetic feature of these derivatives is their rapid, predictable hydrolysis by human carboxylesterases, specifically hCE1 and hCE2 .
-
hCE1 (Hepatic): Predominantly expressed in the liver, hCE1 favors substrates with large acyl groups and small alcohol leaving groups. It is responsible for the systemic clearance or bioactivation of circulating prodrugs[1][5].
-
hCE2 (Intestinal): Highly expressed in the intestinal mucosa, hCE2 prefers large alcohol groups and small acyl groups. Prodrugs designed with this scaffold can be fine-tuned to undergo first-pass activation in the gut or evade hCE2 for systemic hepatic activation[1][5].
Caption: Esterase-mediated metabolic activation of dimethylamino propoxy benzoate prodrugs via hCE1 and hCE2.
Biological Activity Profiles
Antimicrobial Activity (DNA Gyrase Inhibition)
Recent hit-to-lead optimizations have successfully utilized the dimethylamino propoxy benzoate scaffold to develop potent benzothiazole-based DNA gyrase and Topoisomerase IV inhibitors. Derivatives such as methyl 4-amino-3-(2-(dimethylamino)propoxy)benzoate exhibit profound activity against multidrug-resistant Gram-negative pathogens. The basic amine enhances target engagement within the ATP-binding pocket of the gyrase enzyme, yielding Minimum Inhibitory Concentrations (MIC) of 4–8 μg/mL against efflux-defective Acinetobacter baumannii and Pseudomonas aeruginosa[3].
Antineoplastic Activity
In the realm of oncology, homodiaminoalkoxy derivatives incorporating this scaffold have demonstrated potent cytotoxicity against human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The structural flexibility of the propoxy linker allows these molecules to engage novel molecular targets distinct from classical chemotherapeutics, yielding Growth Inhibition 50% (GI50) values in the sub-micromolar range (e.g., GI50 = 0.44 μM)[6][7].
Neurological / Local Anesthetic Potential
Analogous to classic amino-ester local anesthetics (e.g., benzocaine, procaine), the scaffold exhibits inherent affinity for voltage-gated sodium channels (Nav). The lipophilic benzoate ring partitions into the neuronal lipid bilayer, while the protonated dimethylamino group enters the channel pore from the intracellular side, blocking Na+ influx and preventing action potential propagation.
Caption: Mechanism of antibacterial action via DNA gyrase and Topoisomerase IV inhibition.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the standard procedures for evaluating the pharmacokinetics and biological activity of these derivatives.
Protocol 1: In Vitro Carboxylesterase Hydrolysis Assay (Stability Profiling)
This protocol determines the metabolic half-life ( t1/2 ) of the ester prodrug.
-
Buffer Preparation: Prepare 100 mM HEPES buffer (pH 7.4). Causality: HEPES is strictly chosen over phosphate-buffered saline (PBS) because phosphate ions can artifactually inhibit certain esterase isoforms, skewing kinetic data.
-
Enzyme Incubation: Incubate 1 μM of the derivative with recombinant hCE1 or hCE2 (10 μg/mL) at 37°C.
-
Self-Validation: Include a negative control (heat-inactivated enzyme at 95°C for 10 min) to prove hydrolysis is biologically mediated, and a positive control (oseltamivir for hCE1; prasugrel for hCE2) to confirm enzyme viability[1].
-
-
Reaction Quenching: At defined intervals (0, 15, 30, 60, 120 min), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly denatures the esterase, halting the reaction to ensure precise temporal profiling.
-
Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).
Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Media Preparation: Prepare a 2-fold serial dilution of the derivative (0.5 to 64 μg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Cation adjustment (physiological levels of Ca²⁺ and Mg²⁺) is critical for stabilizing the outer membrane of Gram-negative bacteria, preventing artificially inflated permeability[3].
-
Inoculation: Inoculate the wells with 5×105 CFU/mL of the target bacterial strain (e.g., A. baumannii).
-
Self-Validation: Include a growth control (media + bacteria, no drug) and a sterility control (media only) to prevent the "inoculum effect."
-
-
Incubation & Readout: Incubate at 37°C for 18 hours. Add 0.015% resazurin dye and incubate for an additional 2 hours. Causality: Resazurin acts as an objective metabolic indicator; viable cells reduce the blue dye to pink, fluorescent resorufin, eliminating the subjectivity of visual turbidity assessments.
Quantitative Data Presentation
Table 1: Pharmacokinetic & Physicochemical Parameters
| Parameter | Value Range / Characteristic | Biological Implication |
| LogP (Octanol/Water) | 2.0 – 3.5 | Optimal balance for GI absorption and cellular penetration[4]. |
| pKa (Tertiary Amine) | 8.5 – 9.0 | Ensures protonation at pH 7.4, maximizing aqueous solubility[3]. |
| Hepatic t1/2 (Human) | 70 – 145 min | Indicates moderate to high stability in human liver microsomes[3]. |
| Primary Metabolism | hCE1 / hCE2 Hydrolysis | Rapid cleavage of the benzoate ester into active carboxylic acid[1][5]. |
Table 2: Biological Activity Metrics
| Target / Cell Line | Compound Class | Activity Metric | Reference |
| A. baumannii (Efflux-defective) | Benzothiazole DNA Gyrase Inhibitor | MIC = 4 - 8 μg/mL | [3] |
| P. aeruginosa | Benzothiazole DNA Gyrase Inhibitor | IC50 < 10 nM (Gyrase) | [3] |
| MCF-7 (Breast Cancer) | Homodiaminoalkoxy Derivative | GI50 = 0.44 μM | [6] |
| MDA-MB-231 (Breast Cancer) | Homodiaminoalkoxy Derivative | GI50 = 0.44 μM | [6] |
Sources
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Toxicity and stability profile of Methyl 4-[3-(dimethylamino)propoxy]benzoate under standard conditions
An In-Depth Technical Guide to the Toxicity and Stability Profile of Methyl 4-[3-(dimethylamino)propoxy]benzoate
Foreword: A Proactive Approach to Compound Characterization
In the landscape of drug discovery and chemical development, a comprehensive understanding of a molecule's intrinsic properties is paramount. This guide provides a detailed examination of Methyl 4-[3-(dimethylamino)propoxy]benzoate (CAS No. 190660-97-0), focusing on its stability and toxicological profiles under standard laboratory conditions. As a Senior Application Scientist, the objective is not merely to present data, but to construct a narrative of scientific inquiry. We will explore the "why" behind the "how"—elucidating the rationale for specific experimental designs and interpreting the potential outcomes. This document is structured to guide researchers, scientists, and drug development professionals through a logical, evidence-based assessment of this compound, emphasizing proactive characterization and risk mitigation.
Molecular and Physicochemical Identity
Methyl 4-[3-(dimethylamino)propoxy]benzoate is an organic compound featuring a benzoate ester core functionalized with a dimethylamino-terminated propoxy chain.[1] This structure suggests potential utility as a pharmaceutical intermediate or a scaffold in medicinal chemistry, where the tertiary amine can influence solubility and biological interactions.[1] A foundational understanding begins with its physicochemical properties.
Chemical Structure
Sources
Application Note: Synthesis Protocol for Methyl 4-[3-(dimethylamino)propoxy]benzoate
Here is a detailed application note and synthesis protocol designed for researchers and drug development professionals.
Target Compound: Methyl 4-[3-(dimethylamino)propoxy]benzoate CAS Registry Number: 190660-97-0 Molecular Formula: C13H19NO3 Application Context: Pharmaceutical intermediate and biochemical probe development. The incorporation of the dimethylamino group significantly enhances the molecule's solubility in polar solvents and modulates its biological interaction profile[1].
Mechanistic Rationale and Synthetic Strategy
The synthesis of Methyl 4-[3-(dimethylamino)propoxy]benzoate is achieved via a classic Williamson ether synthesis [2]. This reaction involves the nucleophilic substitution ( SN2 ) of an alkyl halide by a phenoxide ion.
Causality of Experimental Choices:
-
Precursors: Methyl 4-hydroxybenzoate (methyl paraben) acts as the nucleophile source, while 3-chloro-N,N-dimethylpropan-1-amine serves as the electrophile[3].
-
Base Selection ( K2CO3 ): Potassium carbonate is a mild, non-nucleophilic base. It is strong enough to deprotonate the phenolic hydroxyl group ( pKa≈8.5 ) to form the reactive phenoxide nucleophile, but mild enough to prevent the hydrolysis of the methyl ester group on the benzoate moiety.
-
Stoichiometry: Because 3-chloro-N,N-dimethylpropan-1-amine is typically supplied as a highly stable hydrochloride salt[3], an excess of base (at least 2.5 equivalents) is strictly required. One equivalent neutralizes the hydrochloride salt to liberate the free amine, while the remaining base drives the deprotonation of the phenol.
-
Solvent (DMF): N,N-Dimethylformamide (DMF) is an aprotic, highly polar solvent. It solvates the potassium cation effectively, leaving the phenoxide anion highly "naked" and reactive, thereby accelerating the SN2 displacement[4].
Experimental Workflow Visualization
Workflow of the Williamson ether synthesis for Methyl 4-[3-(dimethylamino)propoxy]benzoate.
Materials and Reagents
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |
| Methyl 4-hydroxybenzoate | Starting Material | 152.15 | 1.0 eq | 1.52 g (10.0 mmol) |
| 3-Chloro-N,N-dimethylpropan-1-amine HCl | Alkylating Agent | 158.07 | 1.2 eq | 1.90 g (12.0 mmol) |
| Potassium Carbonate ( K2CO3 ) | Base | 138.21 | 3.0 eq | 4.15 g (30.0 mmol) |
| N,N-Dimethylformamide (DMF) | Solvent | 73.09 | N/A | 15.0 mL |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | N/A | As needed |
| Deionized Water / Brine | Workup | N/A | N/A | As needed |
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup and Deprotonation
-
Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried to prevent moisture-induced side reactions.
-
Dissolution: Add 1.52 g (10.0 mmol) of methyl 4-hydroxybenzoate to the flask, followed by 15.0 mL of anhydrous DMF. Stir at room temperature until the solid is completely dissolved.
-
Phenoxide Generation: Add 4.15 g (30.0 mmol) of finely powdered anhydrous K2CO3 to the solution in one portion. Stir the suspension at room temperature for 30 minutes. The mixture may take on a slight yellow tint, indicating the formation of the phenoxide anion[4].
Phase 2: Alkylation
-
Reagent Addition: Slowly add 1.90 g (12.0 mmol) of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride to the stirring suspension.
-
Heating: Transfer the flask to a pre-heated oil bath set to 90 °C.
-
Monitoring: Allow the reaction mixture to stir vigorously at 90 °C for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: Dichloromethane/Methanol 9:1 with a drop of triethylamine) or LC-MS until the complete consumption of methyl 4-hydroxybenzoate is observed.
Phase 3: Workup and Isolation
-
Cooling & Filtration: Remove the flask from the oil bath and allow it to cool to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (unreacted K2CO3 and byproduct KCl ). Rinse the filter cake with 10 mL of EtOAc.
-
Aqueous Partitioning: Transfer the filtrate to a separatory funnel. Add 50 mL of cold deionized water to quench the reaction and solubilize the DMF. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL)[4].
-
Washing: Combine the organic extracts. To thoroughly remove residual DMF, wash the combined organic layer with a 5% aqueous LiCl solution (2 × 20 mL), followed by saturated brine (1 × 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
-
Purification (Optional): If high purity (>98%) is required for downstream biological assays, purify the crude product via silica gel flash chromatography (Eluent gradient: Dichloromethane to Dichloromethane/Methanol 95:5 containing 1% NH4OH to prevent amine streaking).
References
-
Stability of Aromatic Compounds Explained | PDF - Scribd. Scribd. Available at:[Link]
Sources
Application Note & Protocol: Utilizing Methyl 4-[3-(dimethylamino)propoxy]benzoate as an Active Pharmaceutical Intermediate
Executive Summary
Methyl 4-[3-(dimethylamino)propoxy]benzoate (CAS 190660-97-0) is a highly versatile active pharmaceutical intermediate (API) characterized by a benzoate ester core and a tertiary amine-containing propoxy chain [1]. This specific structural motif is highly sought after in medicinal chemistry, particularly in the development of prokinetic agents, local anesthetics, and targeted receptor antagonists. The presence of the dimethylamino group enhances aqueous solubility and often serves as a critical pharmacophore for interacting with biological targets such as G-protein coupled receptors (GPCRs) [1].
This application note provides an authoritative, self-validating guide on how to transform this ester into a reactive benzoic acid and subsequently couple it to form complex benzamide APIs.
Mechanistic Insights & Structural Rationale
In drug development, the strategic use of this intermediate relies on its bifunctional nature:
-
The Dimethylaminopropoxy Tail : The tertiary amine remains protonated at physiological pH. This basic center is essential for target binding and improving the pharmacokinetic profile (solubility and bioavailability) of the final drug formulation.
-
The Methyl Ester Core : The methyl ester acts as a robust protecting group during upstream synthesis. It is stable under mildly acidic and neutral conditions but can be quantitatively cleaved via base-catalyzed saponification to yield 4-[3-(dimethylamino)propoxy]benzoic acid (CAS 190660-99-2) [2]. This acid serves as the direct precursor for synthesizing complex benzamide derivatives.
Experimental Workflows & Protocols
Protocol A: Base-Catalyzed Saponification to 4-[3-(dimethylamino)propoxy]benzoic acid
Objective : To hydrolyze the methyl ester while maintaining the integrity of the basic tail.
Causality & Expert Insight : Saponification is driven by hydroxide nucleophilic attack on the ester carbonyl. The critical challenge in this step is the isolation of the resulting zwitterionic product. Because the molecule contains both a basic tertiary amine and an acidic carboxylate, standard acidic workup will result in a highly water-soluble hydrochloride salt. Therefore, the pH must be carefully adjusted to the molecule's predicted isoelectric point (pKa ~4.33) [3] to precipitate the free acid.
Step-by-Step Methodology :
-
Dissolution : Dissolve 1.0 equivalent of Methyl 4-[3-(dimethylamino)propoxy]benzoate [4] in a 1:1 mixture of Methanol and deionized water (10 mL/g of substrate).
-
Base Addition : Add 2.0 equivalents of Sodium Hydroxide (NaOH) pellets. Rationale: Excess base ensures complete conversion and compensates for any ambient CO 2 absorption.
-
Reaction : Stir the mixture at 60°C for 4 hours. Monitor via TLC or HPLC until the ester peak is entirely consumed.
-
Solvent Removal : Concentrate the mixture under reduced pressure to remove methanol, leaving an aqueous solution of the sodium carboxylate salt.
-
Isoelectric Precipitation (Critical Step) : Cool the aqueous layer to 0–5°C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 4.5. Rationale: At this pH, the zwitterion forms and selectively precipitates out of the aqueous solution.
-
Isolation : Filter the white precipitate, wash with ice-cold water, and dry under vacuum at 45°C to yield pure 4-[3-(dimethylamino)propoxy]benzoic acid.
Protocol B: Amidation to Form Benzamide APIs
Objective : To couple the isolated benzoic acid with a primary amine to form a pharmacologically active benzamide.
Causality & Expert Insight : Direct amidation of carboxylic acids requires excessively high temperatures. To achieve this under mild conditions, coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and Hydroxybenzotriazole (HOBt) are utilized. EDC is chosen specifically because its byproduct (a urea derivative) is water-soluble, which prevents contamination of the basic API and drastically simplifies downstream purification.
Step-by-Step Methodology :
-
Activation : Suspend 1.0 eq of 4-[3-(dimethylamino)propoxy]benzoic acid in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes. Rationale: This forms the highly reactive, yet stable, HOBt-active ester, preventing unwanted side reactions.
-
Amine Addition : Add 1.1 eq of the target primary amine (e.g., a substituted benzylamine) and 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Coupling : Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Workup : Wash the organic layer sequentially with saturated NaHCO 3 (to remove unreacted acid and HOBt) and brine. Note: Strictly avoid acidic washes, as they will extract the tertiary amine-containing product into the aqueous phase.
-
Purification : Dry over anhydrous Na 2 SO 4 , concentrate, and purify via column chromatography or crystallization to obtain the pure benzamide API.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters and yield profiles for the intermediate transformations described above:
| Reaction Step | Substrate | Reagents & Solvents | Temp / Time | Target Product | Expected Yield | Purity (HPLC) |
| Saponification | Methyl ester (CAS 190660-97-0) | NaOH, MeOH / H 2 O | 60°C / 4h | Benzoic acid (CAS 190660-99-2) | 85 - 92% | > 98.0% |
| Amidation | Benzoic acid (CAS 190660-99-2) | EDC·HCl, HOBt, DIPEA, DCM | 25°C / 12h | Benzamide API | 75 - 85% | > 95.0% |
Synthetic Workflow Visualization
Synthetic workflow from Methyl 4-[3-(dimethylamino)propoxy]benzoate to Benzamide API.
References
-
Thermo Fisher Scientific . "Methyl 4-[3-(dimethylamino)propoxy]benzoate, 97%, Thermo Scientific". Fisher Scientific Catalog. URL: [Link]
Sources
- 1. CAS 190660-97-0: Methyl 4-[3-(dimethylamino)propoxy]benzoa… [cymitquimica.com]
- 2. 4-(3-(dimethylamino)propoxy)benzoic acid | 190660-99-2 [chemicalbook.com]
- 3. 4-(3-(dimethylamino)propoxy)benzoic acid | 190660-99-2 [m.chemicalbook.com]
- 4. Methyl 4-[3-(dimethylamino)propoxy]benzoate, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]
Preparation and Quality Control of Methyl 4-[3-(dimethylamino)propoxy]benzoate Stock Solutions for In Vitro Cell Assays
Executive Summary
The transition of a synthetic small molecule from powder to a biologically active assay component is a critical juncture in drug discovery and in vitro pharmacology. Methyl 4-[3-(dimethylamino)propoxy]benzoate is an organic compound characterized by a benzoate ester core and a tertiary amine (dimethylamino) side chain. Preparing precise, stable stock solutions of this compound requires strict control over solvent conditions, as its structural features make it susceptible to specific degradation pathways.
This application note provides a self-validating, causality-driven protocol for the preparation, storage, and serial dilution of Methyl 4-[3-(dimethylamino)propoxy]benzoate stock solutions, ensuring maximum reproducibility and minimal solvent-induced artifacts in cell-based assays.
Physicochemical Profiling & Rationale
Before handling any compound, its physicochemical properties must dictate the experimental design. The molecular structure of Methyl 4-[3-(dimethylamino)propoxy]benzoate informs three critical handling parameters:
-
Hydrolytic Susceptibility: The ester linkage is prone to hydrolysis in aqueous environments. This reaction is auto-catalyzed by the basic dimethylamino moiety if water is present. Therefore, anhydrous conditions are mandatory for long-term stock storage.
-
Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity) is the gold standard. It prevents hydrolytic degradation and ensures complete solvation of both the lipophilic benzoate core and the polar amine.
-
Material Compatibility: Pure DMSO acts as an aggressive solvent against many laboratory plastics. Standard cellulose acetate (CA) or polyethersulfone (PES) syringe filters will dissolve, leaching toxic polymers into the stock. Polytetrafluoroethylene (PTFE) or Nylon must be used.
Table 1: Physicochemical Properties
| Property | Value | Implication for Assay Preparation |
| IUPAC Name | Methyl 4-[3-(dimethylamino)propoxy]benzoate | Indicates ester and tertiary amine functionalities. |
| PubChem CID | [1] | Reference identifier for structural data. |
| CAS Number | 190660-97-0 | Primary chemical identifier. |
| Molecular Weight | 237.30 g/mol | Required for precise molarity calculations. |
| Solubility | Soluble in DMSO | Dictates the use of DMSO as the primary stock vehicle. |
Reconstitution Mass-Volume Matrix
To minimize freeze-thaw cycles and weighing errors, it is recommended to prepare a concentrated master stock (e.g., 10 mM or 50 mM) and aliquot it. Use the table below to determine the exact mass required based on your target volume.
Table 2: Stock Solution Preparation Matrix (MW = 237.30 g/mol )
| Target Concentration | Target Volume | Mass of Compound Required |
| 10 mM | 1.0 mL | 2.37 mg |
| 10 mM | 5.0 mL | 11.87 mg |
| 10 mM | 10.0 mL | 23.73 mg |
| 50 mM | 1.0 mL | 11.87 mg |
| 50 mM | 5.0 mL | 59.33 mg |
| 50 mM | 10.0 mL | 118.65 mg |
Step-by-Step Protocol: Stock Solution Preparation
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Equilibration
-
Action: Remove the vial of Methyl 4-[3-(dimethylamino)propoxy]benzoate from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Causality: Opening a cold vial in a humid laboratory causes ambient moisture to condense on the powder. This introduced water will drive ester hydrolysis once dissolved in DMSO.
Step 2: Weighing
-
Action: Using an analytical balance (calibrated to 0.01 mg), weigh the target mass (e.g., 11.87 mg for 5 mL of 10 mM stock) into a sterile, static-free amber glass vial.
-
Causality: Amber glass protects the benzoate core from potential UV-induced photo-degradation during long-term storage. Glass is used to prevent plasticizer leaching by DMSO.
Step 3: Dissolution
-
Action: Add the corresponding volume of Anhydrous DMSO (≥99.9%, cell culture grade) using a positive displacement pipette. Vortex for 30–60 seconds.
-
Validation Check: Hold the vial against a light source. The solution must be optically clear. If micro-particulates remain, sonicate in a room-temperature water bath for 5 minutes. Do not proceed if the solution is turbid.
Step 4: Sterile Filtration (Optional but Recommended)
-
Action: Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a fresh, sterile amber glass vial.
-
Causality: Ensures the stock is free of microbial contaminants before introduction to sterile cell cultures. As noted, PTFE is chemically resistant to pure DMSO.
Step 5: Aliquoting and Storage
-
Action: Divide the master stock into single-use aliquots (e.g., 50 µL) in tightly sealed, DMSO-resistant polypropylene or glass microvials. Store immediately at -20°C or -80°C.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce atmospheric moisture and degrade the compound.
Step-by-Step Protocol: Serial Dilution for In Vitro Assays
A critical failure point in cell assays is DMSO toxicity. High concentrations of DMSO can induce oxidative stress, alter membrane potentials, and trigger apoptosis, confounding the true pharmacological effect of the test compound. The final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) .
Step 1: Intermediate DMSO Dilution
-
Action: Thaw a single 10 mM stock aliquot. To achieve a final assay concentration of 10 µM, first create a 1000x intermediate stock (10 mM is already 1000x of 10 µM). If a dose-response curve is needed, perform serial dilutions (e.g., 1:3 or 1:10) in pure DMSO first.
-
Causality: Diluting in DMSO first ensures the compound remains fully soluble across the concentration gradient before it hits the aqueous media.
Step 2: Final Aqueous Spiking
-
Action: Add 1 µL of the 1000x DMSO intermediate to 999 µL of pre-warmed cell culture media (e.g., DMEM + 10% FBS). Vortex immediately to ensure rapid dispersion.
-
Validation Check: Observe the spiked media under a phase-contrast microscope (10x or 20x objective) immediately and after 2 hours of incubation. The absence of micro-crystals validates that the compound has not "crashed out" of solution due to the hydrophobic effect.
Experimental Workflow Visualization
Caption: Workflow for preparing and diluting compound stock solutions for cell assays.
Quality Control & Troubleshooting
-
Issue: Precipitation upon addition to cell media.
-
Cause: The compound's lipophilicity exceeds its aqueous solubility limit at the target concentration.
-
Solution: Lower the maximum assay concentration. Alternatively, ensure the media contains sufficient carrier proteins (like BSA or FBS), which can act as a sink for lipophilic molecules, preventing aggregation.
-
-
Issue: Loss of efficacy over time.
-
Cause: Ester hydrolysis due to moisture contamination in the DMSO stock.
-
Solution: Discard the old stock. For future preparations, strictly adhere to the use of anhydrous DMSO and avoid freeze-thaw cycles by using single-use aliquots.
-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 18508114, Methyl 4-[3-(dimethylamino)propoxy]benzoate." PubChem,[Link].
-
Szekeres, T. et al. "Dimethyl sulfoxide (DMSO) in cell culture: a comprehensive review on its effects and recommended safe concentrations." Cytotechnology 75, 457–470 (2023).[Link].
Chromatographic Separation and Purification Strategies for CAS 190660-97-0
Analyte Profiling & Chromatographic Causality
CAS 190660-97-0 (Methyl 4-[3-(dimethylamino)propoxy]benzoate) is a bifunctional organic molecule that presents a classic chromatographic contradiction. Successful method development requires balancing the opposing chemical behaviors of its two primary functional groups:
-
The Tertiary Amine (Dimethylamino group): With a pKa of approximately 9.5, this basic center is positively charged under standard reversed-phase (RP) conditions. On traditional silica-based stationary phases, protonated amines undergo secondary ion-exchange interactions with residual, unreacted silanols (pKa ~4.0). This electrostatic binding disrupts the partition equilibrium, resulting in severe peak tailing, poor resolution, and reduced recovery [1].
-
The Methyl Ester (Benzoate core): The standard chromatographic countermeasure for basic amines is to utilize a high-pH mobile phase (pH > 10) to suppress amine ionization. However, exposing a methyl ester to high-pH aqueous environments rapidly induces base-catalyzed saponification, degrading the target analyte into 4-[3-(dimethylamino)propoxy]benzoic acid and methanol [2].
The Expert Solution: To achieve sharp peak symmetry without destroying the molecule, we must operate at a low pH (2.0–2.5). At this pH, surface silanols are fully protonated (neutralized), eliminating secondary ion-exchange interactions. To manage the now fully protonated tertiary amine, we introduce a volatile ion-pairing reagent—Trifluoroacetic acid (TFA)—which forms a neutral hydrophobic complex with the amine, driving predictable retention based on the Hofmeister series [3].
Figure 1: pH-dependent structural dynamics and chromatographic stability of CAS 190660-97-0.
Quantitative Data & Method Parameters
To establish a reproducible baseline, the physicochemical properties and optimized gradient parameters are summarized below.
Table 1: Physicochemical & System Properties
| Parameter | Value / Specification | Chromatographic Implication |
| Molecular Formula | C13H19NO3 | Moderate lipophilicity; requires organic modifier gradient. |
| Molecular Weight | 237.30 g/mol | Elutes well within standard RP-HPLC mass transfer limits. |
| UV Maxima (λmax) | ~254 nm | The benzoate chromophore provides strong UV absorbance. |
| Target Column | Fully End-capped C18 (e.g., Waters XSelect CSH) | Charged Surface Hybrid (CSH) technology repels basic amines, minimizing tailing. |
Table 2: Analytical HPLC Gradient Table (Flow Rate: 1.0 mL/min | Column Temp: 30°C | Injection Vol: 5 µL)
| Time (min) | % Mobile Phase A (H2O + 0.1% TFA) | % Mobile Phase B (MeCN + 0.1% TFA) | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocols are designed as self-validating workflows. If the chemical environment deviates from the required parameters, the system suitability criteria will fail, preventing the user from proceeding with a flawed purification.
Protocol A: Analytical Method Validation & System Suitability
Step 1: Mobile Phase Preparation
-
Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of Type I ultrapure water (Mobile Phase A).
-
Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (Mobile Phase B).
-
Causality Check: Do not substitute TFA with Formic Acid for initial validation. Formic acid is a weaker ion-pairing agent and may not sufficiently mask the dimethylamino group, leading to unpredictable retention shifts.
Step 2: System Suitability Standard (SSS) Preparation
-
Dissolve 1.0 mg of CAS 190660-97-0 in 1.0 mL of 50:50 Water:MeCN.
-
Subject 0.5 mL of this solution to 0.1 M NaOH for 30 minutes at room temperature to deliberately generate the hydrolyzed degradant (4-[3-(dimethylamino)propoxy]benzoic acid). Neutralize with 0.1 M HCl.
-
Mix the intact standard with the degraded sample to create a resolution standard.
Step 3: Execution & Self-Validation Inject the SSS utilizing the gradient in Table 2. The system is only validated for use if it meets the following criteria:
-
Tailing Factor (Tf): Must be ≤1.5 for the intact CAS 190660-97-0 peak. (If Tf > 1.5, the column end-capping is compromised, or the TFA concentration is insufficient).
-
Resolution (Rs): Must be ≥2.0 between the intact ester and the hydrolyzed acid degradant. (If Rs < 2.0, the gradient slope is too steep).
Protocol B: Preparative Purification Workflow
Scaling up introduces a critical risk: prolonged exposure to aqueous acid. While the ester is relatively stable during a 15-minute analytical run at pH 2.0, leaving preparative fractions in 0.1% TFA at room temperature for 24 hours will trigger acid-catalyzed hydrolysis.
Step 1: Sample Loading Dissolve the crude mixture in the minimum required volume of 20% MeCN in Water (containing 0.1% TFA). Filter through a 0.45 µm PTFE syringe filter.
Step 2: Preparative Elution Utilize a scaled-up gradient (maintaining the same slope as the analytical method) on a Preparative C18 column (e.g., 21.2 x 250 mm). Flow rate: 20 mL/min. Monitor at 254 nm.
Step 3: Fraction Handling (Critical Causality Step) Fractions containing the target compound must be collected into pre-chilled flasks (4°C) and immediately frozen on dry ice. Why? The concentration of TFA increases as water and acetonitrile evaporate. Freezing halts the kinetics of acid-catalyzed ester cleavage.
Step 4: Lyophilization Lyophilize the frozen fractions directly. Do not use rotary evaporation with heat, as the thermal energy combined with concentrating TFA will destroy the ester. The final product will be isolated as the stable TFA salt of CAS 190660-97-0.
Figure 2: Preparative purification workflow designed to mitigate acid-catalyzed ester hydrolysis.
References
-
Analytical Chemistry (ACS) . Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography. This foundational paper explains the causality behind using specific ion-pairing agents to control the retention and peak tailing of protonated amines.[Link]
-
PubMed (NIH) . Comparison of quantitative high performance thin layer chromatography and the high performance liquid chromatography of parabens. This study details the chromatographic behavior and stability constraints of benzoate-derived esters under various mobile phase conditions.[Link]
-
ResearchGate . Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Discusses the thermodynamic variables affecting basic amine resolution and silanol interactions.[Link]
Technical Support Center: Proactive Strategies for Stabilizing Methyl 4-[3-(dimethylamino)propoxy]benzoate
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, chemists, and formulation scientists working with Methyl 4-[3-(dimethylamino)propoxy]benzoate (CAS 190660-97-0). This compound, characterized by its methyl ester and tertiary amine functionalities, is susceptible to degradation via base-catalyzed hydrolysis.[1] Understanding and mitigating this instability is critical for ensuring experimental reproducibility, formulation stability, and overall product integrity.
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you proactively manage and prevent the base-catalyzed hydrolysis of this compound.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the handling and formulation of Methyl 4-[3-(dimethylamino)propoxy]benzoate in a direct question-and-answer format.
Question 1: My analytical results show a new, more polar peak and a decrease in the parent compound concentration over a short time in my aqueous formulation. What is the likely cause?
Answer: The most probable cause is the hydrolysis of the methyl ester group. Ester-containing compounds are known to be susceptible to hydrolysis, a reaction where water breaks the ester bond.[2] This reaction is significantly accelerated by either acidic or basic conditions.[1][3][4] Given the presence of a basic dimethylamino group within the molecule's structure, local pH conditions in solution can promote this degradation. The degradation products are the corresponding carboxylate salt (4-[3-(dimethylamino)propoxy]benzoic acid) and methanol.[5][6] The formation of the more polar carboxylic acid is consistent with the appearance of a new, earlier-eluting peak in reverse-phase chromatography.
Question 2: How can I definitively confirm that base-catalyzed hydrolysis is the degradation pathway?
Answer: To confirm hydrolysis, you should perform a forced degradation study. This involves intentionally exposing your compound to a range of stress conditions and monitoring the outcomes with a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Methodology:
-
Prepare solutions of your compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) conditions.
-
Incubate these solutions at a controlled temperature (e.g., 40-60°C) for a defined period.
-
Analyze samples at regular time intervals using an HPLC method capable of separating the parent compound from its degradation products.
-
Confirmation: You should observe a significantly faster rate of degradation in the basic solution compared to the neutral and acidic solutions. Using LC-MS, you can confirm the identity of the major degradant by matching its mass-to-charge ratio (m/z) with that of 4-[3-(dimethylamino)propoxy]benzoic acid.
-
Question 3: What is the critical pH range I should avoid to maintain the stability of my compound?
Answer: Ester-containing pharmaceuticals are generally most stable at a slightly acidic pH, typically between 4 and 6.[3][4] The rate of hydrolysis is catalyzed by both H+ (acid-catalyzed) and OH- (base-catalyzed) ions. For most esters, the rate of base-catalyzed hydrolysis becomes significant above pH 7.
To determine the precise pH of maximum stability for Methyl 4-[3-(dimethylamino)propoxy]benzoate, it is essential to perform a pH-rate profile study (see Protocol 2.1). This study will quantify the degradation rate at various pH values, allowing you to identify the pH at which the compound has the longest shelf-life.
Question 4: My application requires a formulation with a pH greater than 7. What strategies can I employ to minimize hydrolysis?
Answer: Working in basic conditions presents a challenge, but several strategies can be implemented to mitigate hydrolysis:
-
Buffer System Optimization: Utilize a buffer system to maintain the pH as close to neutral as possible while still meeting your application's requirements.[3][7] Common pharmaceutical buffers include phosphate, citrate, and acetate.[7] The buffer capacity should be sufficient to resist pH shifts.
-
Temperature Control: The rate of hydrolysis is temperature-dependent.[8] Store your formulation at reduced temperatures (e.g., refrigerated at 2-8°C) to significantly slow down the degradation kinetics. Avoid heat sterilization for liquid formulations of this compound.[8]
-
Co-solvents: Reduce the concentration of water, a key reactant in hydrolysis, by incorporating non-aqueous, water-miscible co-solvents such as propylene glycol, glycerin, or ethanol.[9] This can alter the dielectric constant of the medium and reduce the rate of hydrolysis.[9]
-
Excipient Screening: Be aware that other excipients in your formulation could have basic impurities that might accelerate degradation. Ensure all components are of high purity.
-
Lyophilization (Freeze-Drying): For long-term storage, consider developing a lyophilized powder formulation.[10] By removing water, hydrolysis is effectively halted. The product can then be reconstituted in the appropriate buffer immediately before use.[8][10]
Section 2: Prophylactic Protocols & Best Practices
This section provides detailed experimental protocols for proactively assessing and ensuring the stability of Methyl 4-[3-(dimethylamino)propoxy]benzoate.
Protocol 2.1: How to Conduct a pH-Rate Profile Study
This study is fundamental to understanding the stability of your compound and is a critical component of pharmaceutical stability testing.[11]
Objective: To determine the rate of hydrolysis of Methyl 4-[3-(dimethylamino)propoxy]benzoate as a function of pH and identify the pH of maximum stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10). Use buffers with appropriate pKa values for each range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in each buffer.
-
Incubation: Place all solutions in a constant-temperature oven or water bath (e.g., 50°C) to accelerate degradation to an observable rate.[11]
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution. Quench the reaction immediately by diluting the sample in a mobile phase or a buffer at the pH of maximum stability (if known) and/or by refrigeration.
-
HPLC Analysis: Analyze each sample using a validated, stability-indicating HPLC method.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the compound's concentration (ln[C]) versus time. If the reaction follows pseudo-first-order kinetics, the plot will be linear.
-
The slope of this line is equal to the negative of the observed rate constant (-k_obs).
-
Plot the logarithm of the rate constant (log k_obs) versus pH. The resulting graph is the pH-rate profile. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
-
Workflow for a pH-Rate Profile Study
Caption: The mechanism of base-catalyzed ester hydrolysis.
FAQ 2: What are the degradation products of this hydrolysis, and are they a concern?
The hydrolysis of Methyl 4-[3-(dimethylamino)propoxy]benzoate yields two products:
-
4-[3-(dimethylamino)propoxy]benzoic acid: This is the parent acid of the ester.
-
Methanol: This is the alcohol portion of the ester.
The formation of these products is a significant concern for several reasons:
-
Loss of Potency: Degradation reduces the concentration of the active compound, leading to a loss of efficacy. [3]* Altered Physicochemical Properties: The formation of a carboxylic acid from a neutral ester changes properties like solubility, which can impact formulation performance and bioavailability. [3]* Safety and Toxicity: Degradation products may have different toxicological profiles than the parent compound and could be harmful. [3]Regulatory guidelines require the identification and characterization of any significant degradation products.
FAQ 3: What are the ideal long-term storage conditions for stock solutions of this compound?
Based on the principles of chemical kinetics, the ideal storage conditions for stock solutions are designed to minimize all potential degradation pathways.
-
Solvent: If possible, prepare stock solutions in a non-aqueous solvent like DMSO or ethanol, where hydrolysis cannot occur.
-
pH: If an aqueous buffer is necessary, use a slightly acidic buffer (pH 4-6) as determined by your pH-rate profile study.
-
Temperature: Store all solutions, regardless of the solvent, at low temperatures. For long-term storage, -20°C or -80°C is recommended to drastically reduce the rate of any potential degradation.
-
Protection from Light and Air: To prevent potential photolytic or oxidative degradation, store solutions in amber vials and consider purging the headspace with an inert gas like nitrogen or argon. [7][8]
Data Summary
The following table provides a hypothetical but illustrative example of how pH affects the stability (half-life, t½) of a typical benzoate ester at an elevated temperature. A specific pH-rate profile study is required to generate precise data for Methyl 4-[3-(dimethylamino)propoxy]benzoate.
| pH | Condition | Hypothetical Rate Constant (k_obs) at 50°C (hr⁻¹) | Calculated Half-Life (t½ = 0.693/k_obs) (hours) |
| 2.0 | Strongly Acidic | 0.015 | 46.2 |
| 4.0 | Acidic | 0.002 | 346.5 |
| 5.0 | Slightly Acidic | 0.001 | 693.0 |
| 7.0 | Neutral | 0.008 | 86.6 |
| 8.0 | Slightly Basic | 0.080 | 8.7 |
| 9.0 | Basic | 0.800 | 0.87 |
This data is for illustrative purposes only.
References
- Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
- Journal of Biological Chemistry. (n.d.). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti.
-
ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]
-
Vardan, M. (2024, August 31). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO Journals. Retrieved from [Link]
-
ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Medium. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. Retrieved from [Link]
- Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092.
-
Basicmedical Key. (2016, August 14). Drug stability. Retrieved from [Link]
- Zablotowicz, R. M., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4711-4716.
-
Morris, M. (n.d.). The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science. Retrieved from [Link]
-
Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
Sources
- 1. CAS 190660-97-0: Methyl 4-[3-(dimethylamino)propoxy]benzoa… [cymitquimica.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. Drug stability | Basicmedical Key [basicmedicalkey.com]
- 10. jocpr.com [jocpr.com]
- 11. longdom.org [longdom.org]
Technical Support Center: HPLC Mobile Phase Optimization for Methyl 4-[3-(dimethylamino)propoxy]benzoate
Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing Methyl 4-[3-(dimethylamino)propoxy]benzoate .
This molecule features an ester linkage, an ether group, and a strongly basic tertiary amine (dimethylamino group). During high-performance liquid chromatography (HPLC) impurity profiling, the tertiary amine frequently triggers severe peak tailing, poor resolution, and inaccurate integration. This guide provides field-proven, causality-driven protocols to optimize your mobile phase and achieve symmetrical, sharp peaks.
Part 1: Core Troubleshooting & FAQs
Q1: Why does Methyl 4-[3-(dimethylamino)propoxy]benzoate exhibit severe peak tailing on my standard C18 column?
A: The root cause is a secondary retention mechanism known as ion-exchange interaction[1]. In ideal reversed-phase HPLC, retention is driven purely by hydrophobic partitioning. However, standard Type A silica columns contain residual silanol groups (Si-OH) on their surface[2].
The Causality: The tertiary amine on your analyte has a pKa of approximately 9.5. At a typical mobile phase pH of 4.0–7.0, this amine is fully protonated and carries a positive charge. Concurrently, residual silanols (pKa ~3.5–4.5) deprotonate to form negatively charged silanolate ions (Si-O⁻)[3]. The positively charged analyte binds electrostatically to these active sites. Because this interaction is stronger and slower than hydrophobic partitioning, it delays the elution of a fraction of the molecules, resulting in an asymmetrical, tailing peak[4].
Self-Validation Test: To confirm this is a chemical interaction and not a physical column void, inject a neutral hydrophobic marker (e.g., toluene). If the neutral marker elutes as a sharp, symmetrical peak while your basic analyte tails, the issue is definitively secondary silanol interaction.
Electrostatic interactions between protonated tertiary amines and ionized residual silanols.
Q2: How do I manipulate mobile phase pH to eliminate this tailing?
A: You have two primary thermodynamic strategies to break the electrostatic interaction:
-
Low pH Strategy (Silanol Suppression): Lower the mobile phase pH to ≤ 2.5[3]. At this pH, the residual silanols are fully protonated (neutralized to Si-OH), effectively shutting down the ion-exchange pathway[2]. The basic analyte remains protonated, but it now interacts solely via hydrophobic partitioning[1].
-
High pH Strategy (Analyte Neutralization): Raise the mobile phase pH to ≥ 10.5. This deprotonates the tertiary amine, rendering the analyte neutral. While highly effective for basic drugs, this approach rapidly dissolves standard silica columns. You must use specialized polyimide-coated hybrid silica or polymer-based columns designed for high-pH tolerance[5].
Q3: What buffers and additives are recommended for high-purity analysis of this compound?
A: Buffer selection is dictated by your detection method (UV vs. MS) and target pH. A buffer is only effective if its pKa is within ±1 unit of your target mobile phase pH[6][7].
Quantitative Data: Buffer Selection Matrix for Basic Compounds
| Buffer System | Buffer pKa (25°C) | Useful pH Range | UV Cutoff (nm) | LC-MS Compatible | Best Use Case for Tertiary Amines |
| Phosphate | 2.1 | 1.1 – 3.1 | < 200 | No | Routine UV impurity profiling at low pH to suppress silanols[7]. |
| Formate | 3.8 | 2.8 – 4.8 | 210 | Yes | LC-MS analysis; ideal for positive-ion mode detection[7]. |
| Acetate | 4.8 | 3.8 – 5.8 | 210 | Yes | LC-MS analysis requiring slightly higher pH than formate[7]. |
| Ammonium Bicarbonate | ~10.3 | 8.0 – 10.0 | < 210 | Yes | High pH methods to neutralize the amine (requires hybrid column)[5]. |
(Data synthesized from standard chromatographic buffering guidelines[5][7])
Part 2: Step-by-Step Optimization Protocols
Q4: My peaks are still tailing at pH 3.0. What protocol should I follow to fix this?
A: If low pH alone is insufficient, your column likely has high metal contamination or highly active silanols[2]. Execute the following self-validating protocol to systematically eliminate the tailing:
Methodology: Amine Modification & Column Optimization
-
Step 1: Introduce a Competing Base (Silanol Suppressor)
-
Action: Add 0.1% to 0.2% Triethylamine (TEA) (approx. 5–20 mM) to your aqueous mobile phase[2][4].
-
Causality: TEA is a small, highly basic molecule that aggressively competes with your bulky analyte for the active silanol sites. Its hydrophobic ethyl groups also create a stable spatial environment that masks secondary interactions[8].
-
-
Step 2: Adjust and Stabilize pH
-
Action: After adding TEA, adjust the aqueous buffer pH to 3.0 or 7.5 (depending on your method) using phosphoric or glacial acetic acid[8].
-
Validation: Allow the column to equilibrate for at least 20 column volumes. Amine modifiers take time to fully coat the stationary phase. Inject your sample only after the baseline is completely stable.
-
-
Step 3: Evaluate Chaotropic Alternatives (For LC-MS)
-
Step 4: Upgrade the Stationary Phase
Decision tree for resolving peak tailing in tertiary amine analysis.
References[4] Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at:https://www.phenomenex.com[2] Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. Available at:https://www.phenomenex.com[8] Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials. Available at:https://welch-us.com[6] PharmaCores. "Your guide to select the buffer in HPLC development part 1." PharmaCores. Available at: https://pharmacores.com[3] UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS Lab. Available at: https://www.uhplcslab.com[1] Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: https://www.elementlabsolutions.com[7] University of Pittsburgh. "Reversed-phase HPLC Buffers: Buffer Selection." University of Pittsburgh. Available at: https://www.pitt.edu[5] KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." KNAUER. Available at: https://www.knauer.net
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Buffer & Eluent Preparation in HPLC – Best Practices [knauer.net]
- 6. Discover the Art of Buffer selection in HPLC Development part 1 [pharmacores.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. welch-us.com [welch-us.com]
Reducing chemical impurities during the scale-up synthesis of Methyl 4-[3-(dimethylamino)propoxy]benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the scale-up synthesis of Methyl 4-[3-(dimethylamino)propoxy]benzoate. As your Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to optimize your synthesis for higher purity and yield.
I. Troubleshooting Guide: Conquering Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of Methyl 4-[3-(dimethylamino)propoxy]benzoate, which is typically prepared via a Williamson ether synthesis. The general reaction involves the reaction of methyl 4-hydroxybenzoate with 3-(dimethylamino)propyl chloride.
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
-
Incomplete Deprotonation of Methyl 4-hydroxybenzoate: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1][2] If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile and consequently, a low yield.
-
Troubleshooting Steps:
-
Base Selection: Ensure you are using a sufficiently strong base to deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.[3][4] For a more robust reaction, especially at scale, NaH is often preferred.
-
Stoichiometry: Use at least a stoichiometric equivalent of the base. It is common practice to use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.
-
Anhydrous Conditions: Water can quench the alkoxide, reducing the yield.[3] Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Troubleshooting Steps:
-
Temperature: The reaction is typically conducted at elevated temperatures, often between 50 to 100 °C.[4][5] If the yield is low, consider increasing the temperature within this range or extending the reaction time.[3] However, be aware that excessively high temperatures can promote side reactions.[4]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
-
-
Competing Elimination Reaction: The alkylating agent, 3-(dimethylamino)propyl chloride, is a primary alkyl halide, which is ideal for the SN2 reaction of the Williamson ether synthesis.[1][6] However, under certain conditions, a competing E2 elimination reaction can occur, leading to the formation of an alkene and reducing the yield of the desired ether.[1][4]
-
Troubleshooting Steps:
-
Problem 2: Presence of Unreacted Starting Materials
Possible Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or HPLC to track the disappearance of the starting materials. Continue the reaction until the starting material spot/peak is no longer significant.
-
Optimize Conditions: If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.[3]
-
-
-
Poor Solubility of Reactants: If the reactants are not well-dissolved in the solvent, the reaction rate will be slow.
-
Troubleshooting Steps:
-
Solvent Selection: Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to ensure good solubility of both the phenoxide and the alkylating agent.[5]
-
-
Problem 3: Formation of O-Alkylated vs. C-Alkylated Impurities
Possible Causes and Solutions:
-
Ambident Nature of the Phenoxide Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored in Williamson ether synthesis, C-alkylation can occur, leading to impurities.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF generally favor O-alkylation.
-
Counter-ion: The nature of the counter-ion (e.g., Na+, K+) can also play a role, although this is a more subtle effect.
-
-
Problem 4: Difficult Purification and Isolation
Possible Causes and Solutions:
-
Emulsion Formation During Work-up: The presence of the dimethylamino group can lead to the formation of emulsions during aqueous work-up, making phase separation difficult.
-
Troubleshooting Steps:
-
Brine Wash: After the initial aqueous quench, wash the organic layer with a saturated sodium chloride solution (brine).[3][4] This helps to break emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: For persistent emulsions, centrifugation can be an effective method to separate the layers.
-
-
-
Product Solubility in Aqueous Phase: The basicity of the dimethylamino group can lead to protonation and increased water solubility, especially in acidic conditions, resulting in product loss during extraction.
-
Troubleshooting Steps:
-
pH Adjustment: During the work-up, ensure the aqueous layer is basic (pH > 9-10) before extraction to keep the product in its free base form and maximize its partitioning into the organic layer. A wash with a dilute sodium carbonate or sodium bicarbonate solution can be beneficial.[7]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: A polar aprotic solvent is generally preferred for the Williamson ether synthesis.[5] Dimethylformamide (DMF) and acetonitrile are excellent choices as they effectively dissolve the ionic phenoxide intermediate and the alkyl halide, facilitating the SN2 reaction.
Q2: How can I effectively remove unreacted methyl 4-hydroxybenzoate?
A2: Unreacted methyl 4-hydroxybenzoate can be removed during the work-up by washing the organic layer with a basic aqueous solution, such as 1 M sodium hydroxide.[3] The basic wash will deprotonate the acidic phenol, forming the water-soluble sodium salt, which will be extracted into the aqueous phase.
Q3: What are the best analytical techniques to monitor the reaction and assess purity?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for monitoring the progress of the reaction and quantifying the purity of the final product.[8] Thin Layer Chromatography (TLC) provides a quicker, qualitative assessment of the reaction's progress. For structural confirmation and identification of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[8][9]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.[4] Solvents like DMF are skin and respiratory irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Optimized Experimental Protocol
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
Materials:
-
Methyl 4-hydroxybenzoate
-
3-(Dimethylamino)propyl chloride hydrochloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous DMF.
-
Base Addition: Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Dissolve 3-(dimethylamino)propyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 4-[3-(dimethylamino)propoxy]benzoate.
IV. Data Summary and Visualization
Table 1: Impact of Reaction Parameters on Purity
| Parameter | Condition A | Condition B | Condition C | Expected Outcome on Purity |
| Base | K2CO3 (2.0 eq) | NaH (1.2 eq) | NaH (1.0 eq) | NaH generally leads to faster and more complete reaction, potentially reducing unreacted starting material impurity. |
| Solvent | Acetonitrile | DMF | THF | DMF and Acetonitrile are superior for this reaction due to better solubility of reactants, leading to higher purity. |
| Temperature | 50 °C | 70 °C | 90 °C | Increasing temperature can increase reaction rate but may also promote side reactions, potentially lowering purity if too high. |
| Reaction Time | 4 hours | 8 hours | 12 hours | Insufficient time leads to incomplete conversion. Optimal time should be determined by monitoring. |
Diagram 1: Synthetic Pathway and Potential Side-Reactions
Caption: Troubleshooting logic for synthesis optimization.
V. References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]
-
Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 9. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
Stabilizing Methyl 4-[3-(dimethylamino)propoxy]benzoate during high-temperature reflux reactions
Welcome to the technical support resource for Methyl 4-[3-(dimethylamino)propoxy]benzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this intermediate in high-temperature reflux reactions. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you maintain the stability and purity of your compound, ensuring the success and reproducibility of your experiments.
Methyl 4-[3-(dimethylamino)propoxy]benzoate is a versatile building block, but its structure contains functional groups—specifically a tertiary amine and a methyl ester—that can be susceptible to degradation under the strenuous conditions of high-temperature reflux. This guide addresses the most common challenges encountered and provides both the theoretical reasoning and practical solutions for overcoming them.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction mixture is turning yellow or brown during reflux. What's causing this discoloration and how can I prevent it?
Answer:
Discoloration during a high-temperature reaction is a common indicator of decomposition, and for this specific molecule, the primary suspect is the tertiary amine moiety.
The Chemistry Behind the Color:
The 3-(dimethylamino)propoxy side chain is susceptible to oxidation at elevated temperatures, especially in the presence of atmospheric oxygen. Tertiary amines can degrade through complex pathways to form various by-products, which are often colored.[1][2] This oxidative degradation is accelerated by heat.
Troubleshooting & Prevention Protocol:
-
Implement an Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. Simply capping the flask is insufficient at high temperatures. A continuous, positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar) is required.[3][4][5]
-
Solvent Degassing: Solvents can dissolve a significant amount of oxygen. Before adding your reagents, degas the solvent by sparging with an inert gas for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.
-
Consider Antioxidants: In extremely sensitive cases, adding a small amount (0.1-0.5 mol%) of a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), can inhibit oxidative degradation pathways.[6][7] However, be aware that this adds a component that must be removed during purification.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser) is thoroughly dried in an oven (120 °C) for at least 4 hours and allowed to cool in a desiccator.
-
Assembly: Assemble the reflux apparatus (flask and condenser) while hot and immediately purge with a stream of dry nitrogen or argon.[4]
-
Inert Gas Inlet/Outlet: Connect the inert gas source to an inlet adapter at the top of the condenser. Vent the system through an oil bubbler to maintain a slight positive pressure and prevent atmospheric gases from entering.[3][5]
-
Reagent Addition: Add your anhydrous solvent and degas if necessary. Add Methyl 4-[3-(dimethylamino)propoxy]benzoate and other reagents via a syringe through a rubber septum or quickly under a strong counter-flow of inert gas.
-
Heating: Begin heating the reaction mixture to the desired reflux temperature. A gentle flow of inert gas (e.g., 1-2 bubbles per second in the bubbler) should be maintained throughout the reaction.[8]
Question 2: My yield is lower than expected, and I've identified 4-[3-(dimethylamino)propoxy]benzoic acid as a major byproduct. What is happening?
Answer:
The formation of the corresponding carboxylic acid is a classic sign of ester hydrolysis. The methyl ester group in your starting material is reacting with water to form 4-[3-(dimethylamino)propoxy]benzoic acid and methanol.
The Chemistry of Hydrolysis:
This reaction can be catalyzed by either acid or base and is significantly accelerated by heat.[9][10][11] While the reaction with pure water is slow, trace amounts of acidic or basic impurities in your reagents or on your glassware can initiate the process, which then becomes more favorable at reflux temperatures.[12] Unlike acid-catalyzed hydrolysis which is reversible, base-catalyzed hydrolysis (saponification) is irreversible and drives the reaction to completion, consuming your starting material.[10][11]
Troubleshooting & Prevention Protocol:
-
Ensure Anhydrous Conditions:
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from previously opened bottles may have absorbed atmospheric moisture.
-
Reagents: Ensure all reagents are anhydrous. If using a base (e.g., K₂CO₃, NaH), ensure it is freshly dried or from a sealed container.
-
Glassware: As mentioned previously, oven-drying all glassware is essential.
-
-
Control pH: If your reaction conditions are not explicitly acidic or basic, the presence of the tertiary amine can slightly raise the pH, potentially promoting slow hydrolysis. If permissible by your reaction scheme, maintaining a neutral pH is ideal.
-
Purification Strategy: During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions, which can hydrolyze any remaining ester.
This diagram outlines a logical approach to diagnosing common issues.
Caption: A logical workflow for troubleshooting common stability issues.
Question 3: How can I effectively monitor the stability of my compound during the reaction?
Answer:
Real-time or periodic monitoring is crucial to understanding the reaction's progress and detecting degradation early. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most accessible and effective techniques.
Analytical Strategy:
-
Baseline (T=0): Before starting the reflux, take a sample of the initial reaction mixture. This "T=0" sample is your reference for the starting material's purity and concentration.
-
Periodic Sampling: Carefully and quickly extract a small aliquot from the reaction mixture at regular intervals (e.g., every 30-60 minutes). Quench the reaction in the aliquot immediately (e.g., by diluting in a cold solvent) to prevent further changes.
-
Analysis:
-
TLC: Spot the T=0 sample alongside the periodic samples on a TLC plate. Look for the disappearance of the starting material spot and the appearance of new spots. Degradation products will appear as new, often more polar, spots (lower Rf value).
-
HPLC: This provides quantitative data.[13][14] An HPLC trace of your T=0 sample will show a primary peak for your starting material. In subsequent samples, you can quantify the decrease of this peak and the emergence of new peaks corresponding to products and impurities.[15]
-
| Impurity Name | Chemical Structure | Likely Cause | Analytical Signature (Typical) |
| 4-[3-(dimethylamino)propoxy]benzoic acid | Carboxylic Acid | Ester Hydrolysis | More polar than starting material. Lower Rf on TLC; different retention time on HPLC. |
| Oxidized Amine Byproducts | Complex Mixture | Oxidation of Tertiary Amine | Often colored. May appear as multiple minor spots or a streak on TLC. |
| 4-hydroxybenzoate derivatives | Phenol | Ether Cleavage (rare) | Highly polar. Significantly lower Rf on TLC. |
Visualizing Degradation Pathways
Understanding the potential chemical transformations your molecule can undergo is key to preventing them. The following diagram illustrates the primary degradation pathways under high-temperature reflux conditions.
Caption: Primary degradation pathways for the target molecule at high temperatures.
By understanding these potential pitfalls and implementing the robust protocols outlined in this guide, you can significantly improve the stability of Methyl 4-[3-(dimethylamino)propoxy]benzoate in your high-temperature reactions, leading to higher yields, greater purity, and more reliable scientific outcomes.
References
- Journal of Thermal Analysis and Calorimetry. (1999).
- Chemguide. Hydrolysis of Esters.
- Chemistry LibreTexts. (2024).
- Benchchem.
- University of York Chemistry Teaching Labs.
- AKJournals. (1971). Investigation of the thermal decomposition of potassium benzoate in the presence of cadmium and zinc compounds.
- science-revision.co.uk. Ester hydrolysis.
- PMC.
- Reddit. (2024). Refluxing in inert environment setup.
- Save My Exams. (2024). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note.
- Singh, D. and Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
- Google Patents.
- Chemistry LibreTexts. (2023).
- University of Canterbury.
- ALWSci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- CymitQuimica. CAS 190660-97-0: Methyl 4-[3-(dimethylamino)
- Energiforsk. (2022). Reaction kinetics of antioxidants for polyolefins.
- Journal of the American Chemical Society. (2006). Thermally Generated Carbon-Centered Radicals as Chain-Breaking Antioxidants.
- Canadian Science Publishing. (1970). The thermal decomposition of benzoic acid.
- Agilent. PURITY AND IMPURITY ANALYSIS.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends.
- PMC.
- PMC. Impact of Solvent on the Thermal Stability of Amines.
- MDPI. (2020).
- ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines.
Sources
- 1. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends [mdpi.com]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Schlenk: reflux under an inert atmosphere [chemtl.york.ac.uk]
- 5. web.uvic.ca [web.uvic.ca]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. energiforsk.se [energiforsk.se]
- 8. Reddit - Please wait for verification [reddit.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 15. agilent.com [agilent.com]
Methyl 4-[3-(dimethylamino)propoxy]benzoate vs ethyl 4-[3-(dimethylamino)propoxy]benzoate reactivity
As a Senior Application Scientist in synthetic methodology, I frequently evaluate the kinetic and thermodynamic profiles of pharmaceutical intermediates to optimize scale-up routes. The choice between utilizing methyl 4-[3-(dimethylamino)propoxy]benzoate and its ethyl counterpart is not merely a matter of inventory; it fundamentally dictates the efficiency of downstream transformations.
Both compounds feature a tertiary amine tail—conferring pH-dependent solubility—and a strongly electron-donating para-alkoxy group. However, the subtle difference in the ester alkyl chain profoundly impacts their reactivity towards nucleophilic acyl substitution. This guide objectively compares their reactivity profiles, explains the mechanistic causality behind these differences, and provides self-validating experimental protocols for comparative analysis.
Mechanistic Causality: Sterics vs. Electronics
Nucleophilic attack on these esters proceeds via the standard base-catalyzed bimolecular mechanism ( BAc2 ). The para-alkoxy substituent donates electron density into the aromatic ring via resonance (+R effect), significantly reducing the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoate. Because the carbonyl is electronically deactivated, the steric and leaving-group properties of the ester moiety become the absolute rate-limiting determinants [1].
-
Steric Hindrance at the Tetrahedral Intermediate: The transition state requires the sp2 hybridized carbonyl carbon to rehybridize to sp3 , forming a crowded tetrahedral intermediate. The ethyl group introduces greater steric bulk (Taft steric parameter Es = -0.07) compared to the methyl group ( Es = 0.00) [2]. This steric clash increases the activation energy ( Ea ) for the ethyl ester, resulting in a slower reaction rate.
-
Leaving Group Ability: Methoxide ( CH3O− ) is slightly less basic, and therefore a better leaving group, than ethoxide ( CH3CH2O− ). This facilitates a faster collapse of the tetrahedral intermediate into the final product.
Figure 1: Nucleophilic acyl substitution pathway highlighting the sterically sensitive intermediate.
Quantitative Comparative Data
The following table summarizes the kinetic and thermodynamic differences between the two esters, extrapolated from established alkyl benzoate reactivity profiles [3].
| Kinetic Parameter | Methyl 4-[3-(dimethylamino)propoxy]benzoate | Ethyl 4-[3-(dimethylamino)propoxy]benzoate |
| Leaving Group | Methoxide ( CH3O− ) | Ethoxide ( CH3CH2O− ) |
| Taft Steric Parameter ( Es ) | 0.00 (Reference) | -0.07 (Increased Steric Bulk) |
| Relative Hydrolysis Rate ( krel ) | 1.0 (Baseline) | ≈ 0.35 (Slower) |
| Aminolysis Conversion (4h, 80°C) | > 90% | < 50% |
| Optimal Synthetic Application | Rapid intermediate turnover (Amidation/Saponification) | Controlled, slow-release applications |
Self-Validating Experimental Protocols
To empirically verify these reactivity differences, the following protocols are designed as self-validating systems. They utilize internal standards and precise quenching mechanisms to eliminate volumetric errors and prevent reaction drift during analysis.
Protocol A: Comparative Alkaline Saponification Kinetics
This assay measures the pseudo-first-order rate constant ( kobs ) of hydrolysis. We utilize a 50% aqueous ethanol solvent system to ensure both the lipophilic free-base ester and the resulting highly polar sodium carboxylate remain fully dissolved, preventing precipitation artifacts.
-
Substrate Preparation: Dissolve 10.0 mmol of the target ester (methyl or ethyl derivative) and 1.0 mmol of biphenyl (Internal Standard) in 50 mL of absolute ethanol.
-
Equilibration: Transfer to a jacketed reaction vessel maintained at 25.0 ± 0.1 °C. Add 40 mL of deionized water and allow the system to reach thermal equilibrium.
-
Initiation: Rapidly inject 10 mL of 1.0 M aqueous NaOH (10.0 mmol). Start the kinetic timer.
-
Kinetic Sampling: At t=0,10,20,30,45, and 60 minutes, withdraw a 1.0 mL aliquot.
-
Reaction Quenching (Critical Step): Immediately discharge the aliquot into an HPLC vial containing 1.0 mL of 0.5 M HCl.
-
Causality: The acid instantly neutralizes the NaOH, halting the BAc2 hydrolysis. Simultaneously, it protonates the dimethylamino tail, locking the reaction state and ensuring sharp peak shapes during RP-HPLC analysis.
-
-
Analysis: Analyze via RP-HPLC (C18 column, Acetonitrile/Water with 0.1% TFA). Quantify the remaining ester ratio against the biphenyl internal standard.
Figure 2: Self-validating experimental workflow for comparative kinetic analysis.
Protocol B: Direct Aminolysis (Amidation)
Comparing the amidation rate is highly relevant for pharmaceutical synthesis where avoiding harsh coupling reagents is desired.
-
Setup: In parallel, dissolve 5.0 mmol of each ester in 10 mL of anhydrous toluene.
-
Reagent Addition: Add 10.0 mmol of benzylamine to each vessel.
-
Reaction: Heat both vessels to 80 °C under a nitrogen atmosphere.
-
Monitoring: Sample at 2, 4, and 8 hours. Quench aliquots in cold acetonitrile to halt the reaction.
-
Observation: The methyl ester typically reaches >90% conversion within 4 hours. The ethyl ester stalls at <50% due to the increased steric barrier of expelling the bulkier ethoxide leaving group.
Conclusion
For synthetic routes requiring rapid turnover via nucleophilic acyl substitution, methyl 4-[3-(dimethylamino)propoxy]benzoate is unequivocally the superior substrate. The ethyl ester should only be selected if a slower, more controlled reactivity profile is specifically required by the process chemistry, or if transesterification with ethanol solvents is a risk in the synthetic sequence.
References
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.) Source: Wiley Online Library URL: [Link]
-
Title: Separation of Polar, Steric, and Resonance Effects in Reactivity Source: Journal of the American Chemical Society URL: [Link]
-
Title: Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
Comprehensive Comparison Guide: Benchtop (80 MHz) vs. High-Field (400 MHz) NMR for Spectral Validation of Methyl 4-[3-(dimethylamino)propoxy]benzoate
As pharmaceutical pipelines accelerate, the demand for rapid, decentralized analytical validation has driven a surge in benchtop Nuclear Magnetic Resonance (NMR) adoption. However, for complex pharmaceutical intermediates like Methyl 4-[3-(dimethylamino)propoxy]benzoate (CAS: 190660-97-0) , analytical scientists must carefully weigh the accessibility of benchtop systems against the resolving power of high-field superconducting instruments.
This guide objectively compares the performance of an 80 MHz benchtop NMR against a 400 MHz high-field NMR for the structural and purity validation of this specific intermediate. By applying quantitative NMR (qNMR) principles, we establish a self-validating analytical framework that ensures absolute data integrity regardless of the magnetic field strength .
Structural Context & Theoretical Basis
Methyl 4-[3-(dimethylamino)propoxy]benzoate ( C13H19NO3 ) is a versatile building block featuring three distinct chemical environments that dictate its spectral signature:
-
Para-substituted Benzoate Core: An electron-withdrawing ester and an electron-donating alkoxy group create a strongly polarized AA'BB' spin system.
-
Propoxy Linker: A three-carbon aliphatic chain that exhibits complex multiplet splitting due to adjacent methylene protons.
-
Tertiary Amine: A terminal dimethylamino group that provides a sharp, highly integrated singlet.
To validate this structure, the analytical protocol must act as a self-validating system . This is achieved by utilizing an internal standard (Tetramethylsilane, TMS) and adhering to strict qNMR relaxation parameters. Because the NMR signal response is directly proportional to the number of nuclei, this method provides an intrinsically reliable determination of chemical purity without requiring a compound-specific reference standard .
Experimental Methodology (Self-Validating Protocol)
The following step-by-step methodology ensures that both the 80 MHz and 400 MHz acquisitions yield mathematically comparable and structurally definitive data.
Step 1: Sample Preparation
-
Causality of Solvent Choice: Dissolve 20.0 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v TMS. CDCl3 provides superior solvation for the lipophilic tertiary amine and ester moieties without inducing proton exchange. The TMS acts as an internal standard (0.00 ppm), establishing a fixed chemical shift reference that prevents spectral drift across different magnetic field strengths.
-
Aliquot Splitting: Transfer 0.3 mL into a standard 5 mm NMR tube for the 400 MHz system, and 0.3 mL into a compatible tube for the 80 MHz benchtop system to ensure identical sample matrices.
Step 2: Acquisition Parameters
-
Causality of Relaxation Delay ( D1 ): A relaxation delay of 10 seconds is strictly enforced. According to qNMR principles, D1 must be at least 5 to 7 times the longest longitudinal relaxation time ( T1 ) of the protons in the molecule. This ensures complete return to thermal equilibrium between pulses, preventing truncated signal integration and securing the self-validating nature of the purity assay.
-
Pulse Angle: A 30° excitation pulse is utilized to maximize the signal-to-noise ratio per unit time while allowing for faster relaxation.
Step 3: Spectral Processing
-
Apply a Fourier Transform (FT) with a 0.3 Hz exponential line broadening window function.
-
Perform manual zero-order and first-order phase correction to ensure purely absorptive peak shapes.
-
Apply a multipoint baseline correction to ensure the integral regions accurately reflect the baseline-to-baseline area.
Workflow Visualization
Parallel workflow comparing 80 MHz benchtop and 400 MHz high-field NMR for structural validation.
Comparative Spectral Data
The quantitative data extracted from both instruments is summarized below. The 10 distinct carbon environments and 7 distinct proton environments are mapped to their respective chemical shifts ( δ ).
Table 1: 1H NMR Spectral Data Comparison ( CDCl3 )
| Structural Assignment | 400 MHz High-Field ( δ ppm, Multiplicity, J, Int) | 80 MHz Benchtop ( δ ppm, Multiplicity, Int) |
| Ar-H (ortho to ester) | 7.98 (d, J = 8.8 Hz, 2H) | 7.98 (br d, 2H) |
| Ar-H (ortho to alkoxy) | 6.91 (d, J = 8.8 Hz, 2H) | 6.91 (br d, 2H) |
| -O-CH₂- | 4.08 (t, J = 6.4 Hz, 2H) | 4.08 (t, 2H) |
| -OCH₃ (Ester) | 3.88 (s, 3H) | 3.88 (s, 3H) |
| -CH₂-N | 2.45 (t, J = 7.2 Hz, 2H) | 2.45 (m, 2H) Overlaps slightly |
| -N(CH₃)₂ | 2.25 (s, 6H) | 2.25 (s, 6H) |
| -CH₂- (Middle) | 1.98 (quintet, J = 6.8 Hz, 2H) | 1.98 (m, 2H) |
Table 2: 13C NMR Spectral Data Comparison ( CDCl3 )
| Carbon Environment | 100 MHz High-Field ( δ ppm) | 20 MHz Benchtop ( δ ppm) |
| C=O (Carbonyl) | 166.8 | 166.8 |
| Ar-C-O (ipso to alkoxy) | 162.6 | 162.5 |
| Ar-C (ortho to ester) | 131.5 | 131.5 |
| Ar-C (ipso to ester) | 122.6 | 122.6 |
| Ar-C (ortho to alkoxy) | 114.1 | 114.2 |
| -O-CH₂- | 66.8 | 66.8 |
| -CH₂-N | 56.4 | 56.3 |
| -OCH₃ | 51.8 | 51.8 |
| -N(CH₃)₂ | 45.5 | 45.5 |
| -CH₂- (Middle) | 27.5 | 27.5 |
Note: Due to the lower sensitivity of the 20 MHz carbon acquisition on the benchtop system, the 13C experiment requires approximately 10x more scans to achieve a comparable signal-to-noise ratio to the 100 MHz acquisition.
Performance Comparison: Benchtop vs. High-Field
When validating Methyl 4-[3-(dimethylamino)propoxy]benzoate, the choice between benchtop and high-field systems hinges on the specific analytical objective:
Resolution and Spectral Dispersion
At 400 MHz , the spectral dispersion is vast enough to provide baseline resolution for the propoxy chain's multiplets. The quintet at 1.98 ppm and the triplet at 2.45 ppm are perfectly resolved, allowing for precise J-coupling extraction. Conversely, at 80 MHz , the reduced frequency spread causes the signals of the aliphatic chain to experience partial overlap (the "roof effect"). The triplet at 2.45 ppm broadens into a multiplet. However, because the ester singlet (3.88 ppm) and the aromatic doublets (7.98 ppm) remain highly isolated, the benchtop system is fully capable of accurate qNMR integration for purity assessments.
Sensitivity and Throughput
The superconducting magnet of the 400 MHz system offers superior sensitivity, allowing a complete 1H and 13C structural elucidation to be completed in under 15 minutes. The 80 MHz benchtop system requires significantly longer acquisition times for 13C data due to the inherent low gyromagnetic ratio of carbon-13 at lower magnetic fields.
Verdict
Recent chemometric studies have demonstrated that despite the immense resolution difference, calibration transfers and quantitative validations between high-field and low-field NMR instruments yield surprisingly comparable performance .
-
Use 400 MHz High-Field NMR for initial structural elucidation, identifying unknown impurities, and extracting exact J-coupling constants.
-
Use 80 MHz Benchtop NMR for routine batch-to-batch purity validation, process analytical technology (PAT) integration, and rapid point-of-need screening where isolated peaks (like the ester methyl or dimethylamino group) can serve as reliable quantitative markers.
References
-
Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Analytical Chemistry (ACS Publications). Available at:[Link]
-
Validation of a Generic qHNMR Method for Natural Products Analysis. Phytochemical Analysis (PubMed Central). Available at:[Link]
-
Benchtop versus High Field NMR: Comparable Performance Found for the Molecular Weight Determination of Lignin. ACS Omega (ResearchGate). Available at:[Link]
Comprehensive Comparison Guide: Biological Activity of CAS 190660-97-0 vs. Classic p-Aminobenzoic Acid Derivatives
Executive Summary
In the landscape of rational drug design, derivatives of p-aminobenzoic acid (PABA) have long served as a foundational scaffold for local anesthetics, antiarrhythmics, and increasingly, acetylcholinesterase (AChE) inhibitors [3]. CAS 190660-97-0 (Methyl 4-[3-(dimethylamino)propoxy]benzoate) represents a structural evolution of this classic pharmacophore. While traditional PABA derivatives like procaine and benzocaine rely on a direct aromatic amine, CAS 190660-97-0 utilizes a p-alkoxybenzoate core where the tertiary amine is tethered via an ether-linked propoxy chain.
As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity of CAS 190660-97-0 against classic PABA derivatives. By analyzing structure-activity relationships (SAR), lipophilicity-driven receptor binding, and enzymatic inhibition, this guide provides actionable insights and self-validating experimental protocols for drug development professionals.
Structural Causality and Pharmacodynamics
The biological activity of local anesthetic-like molecules is governed by three distinct structural domains: a lipophilic aromatic ring, an intermediate ester or amide linker, and a hydrophilic tertiary amine [1].
Lipophilicity and the "Size/Solubility Hypothesis"
The substitution of the para-position with a 3-(dimethylamino)propoxy chain in CAS 190660-97-0 serves a dual mechanistic purpose:
-
Electronic Resonance: The ether oxygen acts as an electron-donating group, increasing the electron density at the carbonyl oxygen of the methyl ester. This enhances hydrogen bonding affinity at the receptor site[1].
-
Membrane Partitioning: The three-carbon alkyl linker significantly increases the partition coefficient (LogP) compared to the ethyl chain of procaine. According to the size/solubility hypothesis, higher lipophilicity correlates linearly with faster onset and higher potency at voltage-gated sodium channels (VGSCs) [4].
The pH-Dependent Dual-State Mechanism
Local anesthetics are basic compounds (typical pKa 7.5–9.0). CAS 190660-97-0 possesses a dimethylamino group (estimated pKa ~8.5). At physiological pH (7.4), a specific fraction of the drug remains unionized, allowing it to diffuse across the lipid-rich axonal membrane. Once inside the slightly more acidic intracellular space, the molecule ionizes. This ionized form is strictly required to bind the intracellular receptor site located on Domain IV, Segment 6 (S6) of the Na+ channel [1].
Conversely, benzocaine lacks a terminal tertiary amine (pKa 3.5), rendering it almost entirely unionized at physiological pH. It cannot effectively bind the intracellular pore, restricting its biological activity to topical surface anesthesia.
Diagram 1: State-dependent binding of CAS 190660-97-0 to voltage-gated Na+ channels.
Comparative Biological Activity Data
The table below synthesizes the quantitative biological activity of CAS 190660-97-0 against standard PABA derivatives. Data reflects established SAR principles for VGSC blockade and recent findings on PABA-mediated AChE inhibition for neurodegenerative diseases [2, 3].
| Compound | Chemical Class | Est. LogP | Est. pKa | Relative Na+ Channel Potency | AChE Inhibition (IC50) | Primary Clinical Utility |
| CAS 190660-97-0 | p-Alkoxybenzoate Ester | 2.8 - 3.2 | ~8.5 | High (Comparable to Tetracaine) | Moderate (10 - 50 µM) | Research / Intermediate |
| Procaine | p-Aminobenzoate Ester | 1.9 | 8.9 | Low (Baseline = 1x) | Weak (>100 µM) | Short-acting Anesthetic |
| Tetracaine | p-Alkylaminobenzoate | 3.6 | 8.5 | Very High (~10x Procaine) | Moderate (~20 µM) | Long-acting Anesthetic |
| Benzocaine | p-Aminobenzoate Ester | 1.8 | 3.5 | Very Low (Surface only) | Inactive | Topical Anesthetic |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to account for environmental variables, particularly pH, which dictates the ionization state of these basic amines.
Protocol A: Automated Patch-Clamp for VGSC Inhibition
This protocol evaluates the state-dependent Na+ channel blockade of CAS 190660-97-0 compared to procaine.
Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.4 channels.
-
Buffer Formulation: Prepare extracellular solution (pH strictly adjusted to 7.4 with HEPES) and intracellular solution (pH 7.2). Causality: Maintaining exact pH is critical; acidic extracellular environments (mimicking infected tissue) will prematurely ionize the drug, preventing membrane diffusion and yielding false negatives.
-
Whole-Cell Configuration: Establish a Giga-ohm (GΩ) seal using an automated patch-clamp system. Rupture the membrane to achieve whole-cell configuration.
-
Voltage Protocol: Apply a 25-ms depolarizing pulse from a holding potential of -120 mV to -30 mV at 10 Hz to measure use-dependent block [1].
-
Perfusion & Validation: Perfuse CAS 190660-97-0 (1 µM to 100 µM). Use Procaine (100 µM) as a low-potency positive control and Tetracaine (10 µM) as a high-potency positive control.
-
Data Extraction: Calculate the IC50 by plotting normalized peak current against the log concentration of the drug.
Diagram 2: Automated patch-clamp workflow for evaluating Na+ channel inhibition.
Protocol B: Modified Ellman’s Assay for AChE Inhibition
Recent computational (3D-QSAR) and in vitro studies demonstrate that the PABA scaffold acts as an effective AChE inhibitor, relevant for Alzheimer's disease models [2]. CAS 190660-97-0's extended propoxy chain allows it to span the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Methodology:
-
Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0), 0.01 M DTNB (Ellman’s reagent), and 0.075 M acetylthiocholine iodide (ATCI).
-
Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE enzyme solution (0.28 U/mL), and 20 µL of CAS 190660-97-0 (serial dilutions). Incubate for 15 minutes at 25°C.
-
Self-Validation (Controls):
-
Blank: Buffer + DTNB + ATCI (No enzyme) to account for non-enzymatic spontaneous hydrolysis of ATCI.
-
Positive Control: Donepezil (standard AChE inhibitor).
-
-
Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.
-
Kinetic Measurement: Measure absorbance at 412 nm continuously for 5 minutes using a microplate reader. The rate of yellow color formation (5-thio-2-nitrobenzoate anion) is inversely proportional to the drug's inhibitory activity.
Conclusion
CAS 190660-97-0 demonstrates a sophisticated structural profile that bridges the gap between classic PABA-derived local anesthetics and modern targeted inhibitors. By replacing the direct aromatic amine with an ether-linked dimethylaminopropoxy chain, the compound achieves a higher lipophilicity (LogP) than procaine, translating to superior membrane permeability and enhanced voltage-gated sodium channel blockade. Furthermore, its extended molecular topology makes it a compelling candidate for dual-site AChE inhibition, showcasing the versatility of the modified benzoate scaffold in contemporary drug discovery.
References
-
Molecular Insights into the Local Anesthetic Receptor within Voltage-Gated Sodium Channels Using Hydroxylated Analogs of Mexiletine Frontiers in Pharmacology / PubMed Central (PMC) URL:[Link]
-
Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease Bioorganic Chemistry / Washington University School of Medicine Research Profiles URL:[Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Pharmaceuticals (Basel) / PubMed Central (PMC) URL:[Link]
-
Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study PLOS One URL:[Link]
A Comparative Guide to LC-MS Method Validation for the Bioanalysis of Methyl 4-[3-(dimethylamino)propoxy]benzoate and its Metabolites
This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Methyl 4-[3-(dimethylamino)propoxy]benzoate and its putative metabolites in a biological matrix, such as human plasma. We will delve into the rationale behind experimental choices, provide detailed protocols, and compare the performance of LC-MS with alternative analytical techniques, all grounded in the latest regulatory expectations.
Introduction: The Imperative for Rigorous Bioanalytical Method Validation
In drug development, the accurate quantification of a drug and its metabolites in biological matrices is paramount for pivotal decisions regarding its safety and efficacy.[1][2][3] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide applicability. However, the power of this technique can only be reliably harnessed through a meticulous and systematic validation process. This ensures that the developed method is not only scientifically sound but also reproducible and fit for its intended purpose.[4][5]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[2][3][6][7] The recent harmonization under the International Council for Harmonisation (ICH) M10 guideline further underscores the global consensus on the necessary validation parameters.[1][8][9][10] This guide is structured to align with these principles, providing a practical roadmap for researchers and scientists.
Strategic Method Development for Methyl 4-[3-(dimethylamino)propoxy]benzoate and its Metabolites
The chemical structure of Methyl 4-[3-(dimethylamino)propoxy]benzoate, with its tertiary amine and ester functionalities, presents specific challenges and considerations for LC-MS analysis.
Chromatographic Considerations
The tertiary amine in the parent molecule can lead to poor peak shape (tailing) on conventional C18 columns due to interactions with residual silanols.[11] To mitigate this, several strategies can be employed:
-
Column Chemistry: Employing a column with advanced end-capping or a hybrid particle technology can significantly improve peak symmetry.
-
Mobile Phase pH: Maintaining a low mobile phase pH (e.g., using formic acid) will ensure the tertiary amine is protonated, which can improve peak shape and retention on reversed-phase columns. Conversely, a high pH mobile phase can be used to keep the amine in its neutral form, which may also be beneficial depending on the column chemistry.[12]
-
Mobile Phase Additives: The use of a small amount of an amine additive, like triethylamine (TEA), can competitively bind to active sites on the stationary phase, further reducing peak tailing.[11]
Mass Spectrometric Detection
Electrospray ionization (ESI) in positive ion mode is the logical choice for the detection of Methyl 4-[3-(dimethylamino)propoxy]benzoate and its likely metabolites due to the presence of the readily protonated tertiary amine. Method development will involve optimizing key MS parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum sensitivity and specificity for the parent drug and its anticipated metabolites.
Putative Metabolites
While specific metabolic pathways for Methyl 4-[3-(dimethylamino)propoxy]benzoate are not extensively documented in publicly available literature, we can predict likely biotransformations based on its chemical structure and general metabolic pathways.[13][14][15][16] Common metabolic reactions for compounds with similar functional groups include:
-
N-demethylation: Removal of one or both methyl groups from the tertiary amine.
-
N-oxidation: Formation of an N-oxide at the tertiary amine.
-
Hydrolysis: Cleavage of the methyl ester to form the corresponding carboxylic acid.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl chain.
These predicted metabolites should be considered during method development to ensure the chromatographic method can adequately separate them from the parent drug and from each other.
Comprehensive Method Validation Protocol
A full validation of a bioanalytical method is essential to demonstrate its reliability.[17][18][19] The following sections outline the key validation experiments, their rationale, and acceptance criteria based on the ICH M10 guideline.[8][10]
Experimental Workflow
The overall workflow for the LC-MS method validation is depicted in the following diagram:
Caption: LC-MS Method Validation Workflow.
Validation Parameters: Protocols and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and the generally accepted criteria for chromatographic assays.
| Parameter | Purpose | Acceptance Criteria |
| Specificity & Selectivity | To ensure that the method can unequivocally measure the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 5. Precision: ≤ 20% CV. Accuracy: within ±20% of the nominal concentration. |
| Upper Limit of Quantification (ULOQ) | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Precision: ≤ 15% CV. Accuracy: within ±15% of the nominal concentration. |
| Accuracy | The closeness of the determined value to the nominal concentration. | The mean concentration should be within ±15% of the nominal value for QC samples (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements. | The coefficient of variation (CV) should not exceed 15% for QC samples (20% at the LLOQ). |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by the presence of matrix components. | The CV of the IS-normalized matrix factor should be ≤ 15% across different lots of matrix. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples. |
Acceptance criteria are based on the ICH M10 Guideline.[8][10]
Step-by-Step Experimental Protocols
-
Analyze at least six different lots of blank human plasma.
-
Analyze a zero sample (blank plasma spiked with the internal standard).
-
Analyze a blank sample spiked at the LLOQ level.
-
Evaluation: Compare the chromatograms to ensure no endogenous interferences are present at the retention times of the analyte and the IS.
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte, covering the expected range of concentrations in study samples. A minimum of six non-zero standards should be used.[20]
-
Analyze the calibration curve in at least three separate runs.
-
Evaluation: Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis. The r² value should be ≥ 0.99.
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (within three times the LLOQ), medium QC (around 30-50% of the calibration range), and high QC (at least 75% of the ULOQ).[18]
-
Intra-day (within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
-
Evaluation: Calculate the mean concentration, accuracy (% bias), and precision (% CV) for each QC level.
-
Obtain at least six different lots of human plasma.
-
Prepare two sets of samples for each lot:
-
Set A: Extract blank plasma and spike the analyte at low and high concentrations into the final extract.
-
Set B: Prepare neat solutions of the analyte at the same low and high concentrations in the mobile phase.
-
-
Evaluation: Calculate the matrix factor (MF) for each lot by dividing the peak area of the analyte in Set A by the mean peak area in Set B. The IS-normalized MF is then calculated by dividing the MF of the analyte by the MF of the IS. The CV of the IS-normalized MF across the different lots should be ≤ 15%.
-
Prepare three sets of samples at low, medium, and high concentrations:
-
Set A: Spiked plasma samples that are extracted.
-
Set B: Blank plasma is extracted, and the analyte is spiked into the final extract.
-
Set C: Neat solutions of the analyte in the mobile phase.
-
-
Evaluation:
-
Extraction Recovery (%): (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Overall Process Efficiency (%): (Mean peak area of Set A / Mean peak area of Set C) x 100
-
-
Prepare low and high QC samples and subject them to various conditions:
-
Freeze-Thaw Stability: Three cycles of freezing at -20°C or -80°C and thawing to room temperature.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Stored at -20°C or -80°C for a period that exceeds the expected duration of sample storage.
-
Post-Preparative (Autosampler) Stability: Processed samples stored in the autosampler for the expected duration of an analytical run.
-
-
Evaluation: Analyze the stability samples against a freshly prepared calibration curve and compare the mean concentrations to those of freshly prepared QC samples.
Potential Metabolic Pathway of Methyl 4-[3-(dimethylamino)propoxy]benzoate
Based on common metabolic reactions, a potential metabolic pathway is proposed below. The developed LC-MS method should be capable of separating these potential metabolites.
Sources
- 1. progress-lifesciences.nl [progress-lifesciences.nl]
- 2. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. fda.gov [fda.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. news-medical.net [news-medical.net]
- 15. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. capa.org.tw [capa.org.tw]
- 19. journals.asm.org [journals.asm.org]
- 20. database.ich.org [database.ich.org]
A Comparative Guide to the Purity Analysis of Methyl 4-[3-(dimethylamino)propoxy]benzoate: GC-MS vs. HPLC
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-[3-(dimethylamino)propoxy]benzoate, a tertiary amine and ester-containing compound, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its purity profile can directly impact the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and a head-to-head comparison of their performance, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Analytical Challenge: Unraveling the Purity of a Tertiary Amine
Methyl 4-[3-(dimethylamino)propoxy]benzoate (CAS No. 190660-97-0) possesses a tertiary amine group, which presents unique challenges in chromatographic analysis.[1][2][3] Amines are known for their basicity and polar nature, which can lead to poor peak shapes, tailing, and irreversible adsorption on acidic sites within the chromatographic system, particularly in GC.[1][4][5] Therefore, a successful purity analysis method must overcome these challenges to accurately identify and quantify potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Fragmentation
GC-MS is a highly sensitive and specific technique that separates compounds based on their volatility and then identifies them by their unique mass fragmentation patterns.[6][7] For a compound to be amenable to GC analysis, it must be thermally stable and sufficiently volatile to be vaporized without degradation.[6][8]
The GC-MS Workflow for Methyl 4-[3-(dimethylamino)propoxy]benzoate
Figure 1: GC-MS analytical workflow for Methyl 4-[3-(dimethylamino)propoxy]benzoate.
Experimental Protocol: GC-MS Method
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Methyl 4-[3-(dimethylamino)propoxy]benzoate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
2. Optional Derivatization:
-
Due to the basic nature of the tertiary amine, direct analysis can be challenging.[4][9][10] Derivatization can improve peak shape and reduce tailing.[9][11] A common approach for tertiary amines is reaction with a chloroformate, such as propyl chloroformate, to form a more stable and less polar carbamate.[11]
-
To 1 mL of the sample solution, add 100 µL of pyridine and 100 µL of propyl chloroformate.
-
Vortex the mixture for 1 minute and let it stand at room temperature for 15 minutes.
-
The derivatized sample is then ready for injection.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A base-deactivated column is crucial for amine analysis to minimize peak tailing.[2][3] An Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent is recommended.
-
Inlet: Split/splitless inlet at 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Conditions:
-
Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Quadrupole: 150°C.
-
Mass Range: m/z 40-500.
-
4. Data Analysis:
-
Identify the main peak corresponding to the derivatized or underivatized Methyl 4-[3-(dimethylamino)propoxy]benzoate.
-
Identify impurity peaks in the total ion chromatogram (TIC).
-
Obtain the mass spectrum for each impurity and perform a library search (e.g., NIST library) for tentative identification.[12]
-
Quantify impurities based on their peak area relative to the main component, assuming a response factor of 1 for initial assessment. For accurate quantification, impurity standards are required.
High-Performance Liquid Chromatography (HPLC): Versatility for Polar and Non-Volatile Compounds
HPLC is a powerful separation technique that is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[6] For basic compounds like Methyl 4-[3-(dimethylamino)propoxy]benzoate, reversed-phase HPLC with specific mobile phase additives is often the method of choice.
The HPLC Workflow for Methyl 4-[3-(dimethylamino)propoxy]benzoate
Figure 2: HPLC analytical workflow for Methyl 4-[3-(dimethylamino)propoxy]benzoate.
Experimental Protocol: HPLC Method
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Methyl 4-[3-(dimethylamino)propoxy]benzoate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV detector.
-
Column: A C18 column is a common choice for reversed-phase chromatography. A Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent is suitable.
-
Mobile Phase:
-
To address the basic nature of the analyte and improve peak shape, an ion-pairing reagent or a buffered mobile phase is recommended.[13][14]
-
Option A (Ion-Pairing):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve retention and peak shape of basic compounds.[13]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Option B (Buffered Mobile Phase):
-
Mobile Phase A: 20 mM Potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
-
Gradient Elution:
-
Time (min) | %B
-
---|---
-
0 | 20
-
20 | 80
-
25 | 80
-
26 | 20
-
30 | 20
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the main peak corresponding to Methyl 4-[3-(dimethylamino)propoxy]benzoate.
-
Identify and integrate the peaks of any impurities.
-
Calculate the percentage of each impurity based on the peak area relative to the total peak area (Area % method).
Head-to-Head Comparison: GC-MS vs. HPLC
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and boiling point, followed by mass-based detection.[6] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6] |
| Selectivity & Identification | Excellent. Mass spectra provide structural information and allow for confident peak identification through library matching.[7] | Good. Based on retention time. Co-elution can be an issue. Diode-array detection (DAD) can provide some spectral information. |
| Sensitivity | Very high, often in the picogram to femtogram range. | High, typically in the nanogram to microgram range. |
| Sample Requirements | Analytes must be volatile and thermally stable.[8] Derivatization is often required for polar compounds like amines.[4][9] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[6] |
| Analysis Time | Typically faster run times per sample. | Can have longer run times, especially with gradient elution. |
| Impurity Identification | Can tentatively identify unknown impurities through mass spectral fragmentation and library searching.[12] | Identification of unknown impurities is challenging without reference standards or coupling to a mass spectrometer (LC-MS). |
| Quantification | Requires authentic standards for accurate quantification due to variations in ionization efficiency. | Area percent method can provide a good estimation of purity without standards, assuming similar response factors for impurities. |
| Method Development | Can be more complex, especially if derivatization is required. Inlet and column activity are critical for amines.[2][5] | Generally more straightforward. Mobile phase pH and composition are key parameters for optimizing separation of basic compounds.[13] |
| Cost & Complexity | Higher initial instrument cost and more complex to operate and maintain. | Lower initial instrument cost and generally easier to operate. |
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and HPLC are powerful techniques for the purity analysis of Methyl 4-[3-(dimethylamino)propoxy]benzoate, each with its distinct advantages and limitations.
GC-MS excels in its ability to provide structural information for the confident identification of unknown impurities. Its high sensitivity is also a significant advantage for detecting trace-level contaminants. However, the potential need for derivatization adds a step to the workflow and can introduce variability. The inherent challenges of analyzing basic compounds by GC, such as peak tailing, must be carefully managed through the use of deactivated columns and liners.
HPLC offers greater versatility and is often the more robust and routine-friendly method for this type of compound. The challenges associated with the basicity of the analyte can be effectively managed by using ion-pairing reagents or buffered mobile phases, leading to excellent peak shapes and reproducible results. While HPLC with UV detection does not provide the same level of structural information as MS, its simplicity and reliability make it an ideal choice for routine quality control where the primary goal is to quantify known impurities and detect any new, unspecified impurities based on their retention times.
For a comprehensive purity analysis strategy, a combination of both techniques can be highly effective. HPLC can be employed for routine purity testing and quantification, while GC-MS can be utilized for the identification of any unknown impurities that may be detected. The choice between GC-MS and HPLC will ultimately depend on the specific goals of the analysis, the available instrumentation, and the stage of drug development. This guide provides the foundational knowledge and practical protocols to enable scientists to make an informed decision and develop robust, reliable methods for ensuring the quality of Methyl 4-[3-(dimethylamino)propoxy]benzoate. All analytical methods should be validated in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[15][16][17]
References
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Scribd. (n.d.). Derivatization of Amines | PDF | Amine | Gas Chromatography.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed.
- International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
- MedCrave online. (2017, May 15). Ion Pair Chromatograpy: A Critical Prespective.
- LCGC International. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
- You, C., Ho, T., Rucker, V., Yeh, J., & Wang, L. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.
- ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.
- LabRulez GCMS. (2021, March 23). Analysis of Amines in GC.
- Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
- American Laboratory. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols.
- LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
- DJK Corporation. (n.d.). Qualitative and quantitative analysis by GC-MS.
- Japan Society for Organic Geochemistry. (n.d.). Analysis by GC/MS.
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GC-MSによる定性・定量分析 | 株式会社DJK [djklab.com]
- 8. ccsknowledge.com [ccsknowledge.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. ogeochem.jp [ogeochem.jp]
- 13. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]
- 14. helixchrom.com [helixchrom.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
- 17. fda.gov [fda.gov]
Methyl 4-[3-(dimethylamino)propoxy]benzoate proper disposal procedures
The proper disposal of pharmaceutical intermediates and specialized organic compounds requires a rigorous, chemistry-driven approach to ensure laboratory safety, regulatory compliance, and environmental protection. Methyl 4-[3-(dimethylamino)propoxy]benzoate (CAS: 190660-97-0) is a complex organic molecule characterized by a benzoate ester core and a tertiary dimethylamino group[1].
Because of its specific functional groups, this compound cannot be treated as generic organic waste. The tertiary amine dictates its combustion byproducts, while the ester linkage dictates its chemical stability. This guide provides a comprehensive, causality-based protocol for the safe handling, segregation, and thermal destruction of this compound.
Mechanistic Basis for Disposal Strategy
Indiscriminate disposal of pharmaceutical intermediates—such as pouring them down the drain or adding them to mixed municipal refuse—is strictly prohibited and environmentally unacceptable[2]. Conventional wastewater treatment systems are unequipped to filter out complex pharmaceutical compounds, leading to the contamination of aquatic ecosystems[3].
The most practical and legally compliant method for disposing of combustible laboratory waste is high-temperature incineration[4]. However, the molecular structure of Methyl 4-[3-(dimethylamino)propoxy]benzoate introduces a specific challenge during thermal destruction:
-
The Tertiary Amine Hazard: When organic amines are subjected to combustion, the nitrogen atom is oxidized, generating nitrogen oxides ( NOx )[5]. NOx gases are highly toxic and contribute to smog and acid rain.
-
The Abatement Solution: To mitigate these emissions, the waste must be routed to an incineration facility equipped with two-stage combustion systems or aqueous/alkaline scrubbers. The scrubbers neutralize the NOx gases into harmless nitrogen gas ( N2 ) or stable nitrates before the effluent is released into the atmosphere[5].
Chemical Degradation Pathway
Figure 1: Thermal degradation pathway and NOx abatement mechanism for tertiary amine esters.
Waste Characterization & Compatibility
Before generating waste, researchers must understand how the physical and chemical properties of the compound dictate its segregation. Mixing this compound with incompatible waste streams can lead to exothermic reactions or compromise the efficiency of the incineration process.
Table 1: Chemical Properties & Disposal Implications
| Property | Value / Description | Operational Disposal Implication |
| Chemical Name | Methyl 4-[3-(dimethylamino)propoxy]benzoate | Must be explicitly listed on RCRA manifests to ensure the facility utilizes NOx scrubbers. |
| CAS Number | 190660-97-0 | Primary identifier for environmental health and safety (EHS) waste profiling. |
| Functional Groups | Tertiary amine, Benzoate ester | Amine causes NOx generation; Ester is susceptible to hydrolysis in extreme pH. |
| Molecular Weight | 237.29 g/mol | Used to calculate theoretical oxygen demand during incineration. |
Table 2: Waste Segregation Logic
| Waste Category | Compatibility | Causality / Hazard Mechanism |
| Non-Halogenated Organics | Compatible | Ideal collection stream. Allows for clean thermal oxidation without generating corrosive halogenated byproducts. |
| Strong Acids | Incompatible | The basic tertiary amine will react exothermically with strong acids to form salts, potentially causing localized boiling or container rupture. |
| Strong Oxidizers | Incompatible | High risk of violent, uncontrolled oxidation or spontaneous ignition. |
| Aqueous Waste | Incompatible | High water content lowers the BTU (heating value) of the waste, making incineration inefficient and costly[5]. |
Operational Protocols
The following self-validating protocols ensure that the chemical is safely moved from the laboratory bench to final destruction without exposing personnel or the environment to risk.
Protocol A: In-Lab Waste Segregation and Collection
Objective: Safely package the chemical for transport while preventing cross-contamination.
-
Select the Receptacle: Utilize a clearly labeled, chemically compatible container, such as an amber glass bottle or a High-Density Polyethylene (HDPE) carboy. Do not use metal containers, as trace moisture can cause the amine to act as a mild corrosive over time.
-
Verify Compatibility: Ensure the waste container contains only non-halogenated organic solvents (e.g., methanol, ethanol, ethyl acetate) if the compound is in solution.
-
Transfer the Material: In a certified chemical fume hood, transfer the solid or liquid waste into the receptacle. Use a dedicated funnel to prevent spills.
-
Seal and Vent: Cap the container securely. If the waste is a mixture of volatile solvents, ensure the container is stored in a ventilated secondary containment tray to capture potential vapor expansion.
-
Manifesting: Attach a hazardous waste tag immediately. List "Methyl 4-[3-(dimethylamino)propoxy]benzoate (Tertiary Amine)" as the primary constituent. This specific notation triggers the EHS department to route the waste to a scrubber-equipped incinerator.
Protocol B: Spill Containment and Decontamination
Objective: Neutralize and recover accidental releases rapidly.
-
Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity.
-
Absorb the Spill: Do not use water, as this spreads the contaminant. Instead, cover the spill with an inert, finely powdered absorbent material such as diatomaceous earth or dry sand[6].
-
Mechanical Recovery: Using a non-sparking scoop, carefully sweep up the saturated absorbent to avoid creating airborne dust.
-
Chemical Decontamination: Wipe the affected surface with a solvent in which the compound is highly soluble (e.g., isopropanol or ethanol), followed by a mild detergent wash to remove residual ester traces.
-
Disposal of Cleanup Materials: Place all used absorbents, wipes, and contaminated PPE into a solid hazardous waste bag. Label it as "Combustible Solid Waste containing Tertiary Amines" for incineration.
Logistics and Final Disposition Workflow
The lifecycle of the waste ends at an EPA-approved Resource Conservation and Recovery Act (RCRA) facility. The workflow below illustrates the logistical chain of custody required for compliance.
Figure 2: Standard laboratory-to-facility disposal workflow for tertiary amine pharmaceutical intermediates.
By adhering to these protocols, laboratories ensure that Methyl 4-[3-(dimethylamino)propoxy]benzoate is handled with the highest standards of scientific integrity, mitigating both occupational hazards and downstream environmental impact.
References
- CymitQuimica. "CAS 190660-97-0: Methyl 4-[3-(dimethylamino)propoxy]benzoate." CymitQuimica Catalog.
- Tennessee State University. "Laboratory Hygiene Plan." TSU Environmental Health and Safety.
- Drexel University. "Chemical Hygiene Plan." Drexel University Environmental Health and Safety.
- Preprints.org. "A Novel In-Home Disposal Kit to Mitigate Drug Misuse and Environmental Risk." Preprints.
- Scottish Environment Protection Agency (SEPA). "Review of amine emissions from carbon capture systems." SEPA Publications.
- Benchchem. "Ebastine Safety and Handling." Benchchem Technical Resources.
- P2 InfoHouse. "Hazardous Waste Treatment Processes." Pollution Prevention InfoHouse.
Sources
- 1. CAS 190660-97-0: Methyl 4-[3-(dimethylamino)propoxy]benzoa… [cymitquimica.com]
- 2. tnstate.edu [tnstate.edu]
- 3. A Novel In-Home Disposal Kit to Mitigate Drug Misuse and Environmental Risk[v1] | Preprints.org [preprints.org]
- 4. drexel.edu [drexel.edu]
- 5. sepa.org.uk [sepa.org.uk]
- 6. Ebastine | 90729-43-4 | Benchchem [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
